molecular formula C12H18N2O B1470166 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline CAS No. 1706453-31-7

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Cat. No.: B1470166
CAS No.: 1706453-31-7
M. Wt: 206.28 g/mol
InChI Key: DFOWZRURYXTJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-ethoxyazetidin-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-15-11-7-14(8-11)12-5-4-10(13)6-9(12)2/h4-6,11H,3,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOWZRURYXTJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(C1)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Application of 4-(Azetidin-1-yl)-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information for the specific chemical entity "4-(3-Ethoxyazetidin-1-yl)-3-methylaniline" is not publicly available in chemical databases as of the date of this guide. This document provides a comprehensive technical overview of the closely related and structurally significant compound, 4-(Azetidin-1-yl)-3-methylaniline . All data, protocols, and discussions herein pertain to this latter compound.

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

Substituted anilines are privileged scaffolds in modern drug discovery, serving as versatile building blocks for a multitude of therapeutic agents.[1][2] Their ability to participate in a wide array of chemical transformations allows for the synthesis of complex molecular architectures with diverse pharmacological activities. The compound 4-(Azetidin-1-yl)-3-methylaniline represents a key intermediate, incorporating a strained azetidine ring that can impart unique conformational constraints and improve physicochemical properties in target molecules. This guide offers an in-depth exploration of its chemical properties, synthesis, and potential applications.

Core Compound Properties

A clear understanding of the fundamental physicochemical properties of 4-(Azetidin-1-yl)-3-methylaniline is essential for its effective use in research and development.

PropertyValueSource
CAS Number 344405-53-4[3]
Molecular Formula C₁₀H₁₄N₂[3]
Molecular Weight 162.23 g/mol [3]
SMILES Nc1ccc(N2CCC2)c(C)c1[3]

Synthesis and Mechanistic Insights

The synthesis of 4-(Azetidin-1-yl)-3-methylaniline typically involves the nucleophilic aromatic substitution or cross-coupling reaction. A general, illustrative synthetic workflow is provided below.

Illustrative Synthetic Workflow

Synthesis_of_4-(Azetidin-1-yl)-3-methylaniline cluster_0 Reaction Steps start Starting Materials 4-Fluoro-3-methylaniline 4-Fluoro-3-methylaniline or other suitable precursor start->4-Fluoro-3-methylaniline reagents Azetidine, Palladium Catalyst, Base Reaction Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination) reagents->Reaction product 4-(Azetidin-1-yl)-3-methylaniline 4-Fluoro-3-methylaniline->Reaction Reaction->product

Caption: General workflow for the synthesis of 4-(Azetidin-1-yl)-3-methylaniline.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized representation and would require optimization based on specific laboratory conditions and the chosen starting material.

  • Reaction Setup: To an oven-dried round-bottom flask, add the starting material (e.g., 4-fluoro-3-methylaniline), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous toluene, followed by azetidine.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(Azetidin-1-yl)-3-methylaniline.

Mechanistic Considerations

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methyl group around 2.2 ppm, and characteristic multiplets for the azetidine ring protons.
¹³C NMR Resonances corresponding to the aromatic carbons, the methyl carbon, and the carbons of the azetidine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (162.23 g/mol ).
Infrared Spectroscopy Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Applications in Drug Discovery and Development

The aniline scaffold is a cornerstone in medicinal chemistry, and the introduction of an azetidine moiety can confer several advantageous properties to a drug candidate.[4]

Potential Roles in Medicinal Chemistry
  • Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. The azetidine group can occupy specific pockets in the ATP-binding site, potentially enhancing potency and selectivity.

  • GPCR Ligands: The conformational rigidity imparted by the azetidine ring can be beneficial for optimizing interactions with G-protein coupled receptors.

  • Bioisosteric Replacement: The azetidinyl-aniline moiety can serve as a bioisostere for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Illustrative Signaling Pathway Involvement

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A RTK->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Activation Downstream_Effector Downstream Effector Kinase_B->Downstream_Effector Signal Transduction Response Proliferation/ Survival Downstream_Effector->Response Inhibitor 4-(Azetidin-1-yl)-3-methylaniline-based Kinase Inhibitor Inhibitor->Kinase_A Inhibition

Caption: Potential role of a 4-(Azetidin-1-yl)-3-methylaniline-based inhibitor in a generic kinase signaling pathway.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 4-(Azetidin-1-yl)-3-methylaniline.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(Azetidin-1-yl)-3-methylaniline is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, including the strained azetidine ring, make it an attractive starting material for the development of next-generation pharmaceuticals. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications to aid researchers in their drug discovery endeavors.

References

Sources

Technical Guide to the Safety and Toxicological Assessment of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to the Safety of a Novel Chemical Entity

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a substituted aniline derivative incorporating an ethoxy-functionalized azetidine ring. As is common with novel chemical entities developed for research and drug discovery, a comprehensive, officially sanctioned Safety Data Sheet (SDS) and a full toxicological profile are not publicly available. The absence of specific data necessitates a proactive, science-led approach to safety and handling.

This guide provides an in-depth toxicological assessment based on the principles of structural analogy and chemical class-based hazard identification. By deconstructing the molecule into its primary functional cores—the substituted aniline and the azetidine ring —we can build a robust, presumptive safety profile. This document is designed to empower researchers to make informed decisions, implement appropriate safety controls, and handle this compound with the necessary level of caution, ensuring both personal safety and experimental integrity.

Part 1: Toxicological Profile by Structural Analogy

The toxicological profile of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline can be inferred by examining the known hazards of its constituent parts.

The Substituted Aniline Moiety: The Primary Driver of Systemic Toxicity

The aniline core is the most significant contributor to the compound's predicted hazard profile. Anilines are a well-studied class of chemicals with known systemic toxicities.[1]

  • Methemoglobinemia: The primary acute hazard of aniline exposure is the oxidation of iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin.[2] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a blueish tint to the skin and lips), headache, dizziness, fatigue, and, at high concentrations, respiratory distress, collapse, and death.[3] This effect can occur through inhalation, ingestion, or dermal absorption.[2]

  • Carcinogenicity and Genotoxicity: Aniline is classified as a Category 2 carcinogen and mutagen, indicating it is a suspected human carcinogen and may cause genetic defects.[4] High-dose studies in rats have shown an association between aniline administration and tumors of the spleen.[4] While the direct applicability to humans is debated, this potential warrants treating all novel aniline derivatives as potential carcinogens.

  • Organ-Specific Toxicity: Prolonged or repeated exposure to anilines can lead to organ damage, particularly to the spleen, liver, and kidneys.[3][5] The spleen is particularly affected due to its role in clearing damaged red blood cells, a process exacerbated by aniline-induced hemolysis.[2]

  • Metabolic Activation: The toxicity of anilines is often linked to their metabolic activation in the liver by cytochrome P450 enzymes.[6] This process can generate reactive metabolites that bind to cellular macromolecules, leading to cellular damage and initiating toxic effects.[6]

  • Skin Sensitization: Anilines are recognized as potential skin sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.[4]

The Azetidine Moiety: A Modulator of Properties and Potential Toxicity

Azetidine is a four-membered saturated heterocycle containing nitrogen.[7] Its toxicological impact is highly dependent on the specific substitution pattern.

  • Toxicity by Mimicry: The most well-known toxic azetidine is azetidine-2-carboxylic acid, a natural non-proteinogenic amino acid that acts as a toxic mimic of proline.[7][8] Its incorporation into proteins during translation leads to misfolded proteins, triggering a global stress response and proteotoxicity.[8]

  • Use in Medicinal Chemistry: In contrast, substituted azetidines are frequently incorporated into modern drug candidates. They are often used to improve physicochemical properties such as solubility and metabolic stability or to act as rigid linkers that orient other functional groups toward a biological target.[9] The azetidine ring in the target molecule, being N-substituted and lacking the carboxylic acid group, is less likely to engage in proline mimicry. However, its impact on the overall molecule's absorption, distribution, metabolism, and excretion (ADME) profile is unknown and must be considered.

Integrated Hazard Assessment for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Based on the analysis of its structural components, the compound should be handled as:

  • Acutely Toxic: (Category 3) if swallowed, in contact with skin, or if inhaled, primarily due to the risk of methemoglobinemia from the aniline core.

  • A Suspected Carcinogen and Mutagen: Warranting strict controls to minimize long-term exposure.

  • A Skin Sensitizer: Requiring careful prevention of skin contact.

  • An Eye and Skin Irritant: Assumed based on the amine functionality.

  • A Substance Causing Organ Damage: Upon prolonged or repeated exposure.

Part 2: Recommended Safety Protocols and Handling

Given the predicted hazard profile, a stringent set of safety protocols is mandatory. These protocols are derived from standard practices for handling toxic and potentially carcinogenic aromatic amines.[10][11]

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to control background exposure levels.

Personal Protective Equipment (PPE)
  • Hand Protection: Use chemically resistant gloves. Double-gloving (e.g., with two pairs of nitrile gloves) is strongly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[10]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

  • Skin and Body Protection: A lab coat must be worn and kept fastened. For procedures with a higher risk of splashing, consider a chemically resistant apron. Do not expose open cuts or abraded skin.[12]

Handling and Storage
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[11] Keep away from light, heat, and incompatible materials such as strong oxidizing agents.

  • Handling:

    • Avoid creating dust when handling the solid.

    • Use the smallest practical quantities for experiments.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Immediately change any contaminated clothing.

First Aid Measures (Presumptive)
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[10]

Waste Disposal

All waste containing this compound (unused material, contaminated consumables, etc.) must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Do not discharge into sewers or waterways.[12]

Part 3: Data Summary and Visualization

Summary of Toxicological Data for Analogous Compounds

To provide a quantitative context for the potential hazards, the table below summarizes key data for aniline and N-methylaniline.

ParameterAnilineN-MethylanilinePredicted for Target Compound
GHS Hazard Statements H302, H311, H331 (Toxic), H317 (Skin Sens.), H318 (Eye Damage), H341 (Suspected Mutagen), H351 (Suspected Carcinogen), H372 (Organ Damage), H400 (Aquatic Toxicity)[3][4]H301, H311, H331 (Toxic), H373 (Organ Damage), H410 (Aquatic Toxicity)[10][11]Handle as Toxic (H301/311/331), Skin Sensitizer (H317), Suspected Carcinogen/Mutagen (H351/341), and Organ Damage Hazard (H373)
Primary Acute Effect Methemoglobinemia[2]Methemoglobinemia, CNS damage[5]Methemoglobinemia
LD50 (Oral, Rat) 442 mg/kg100 mg/kg (ATE)[13]Assume High Toxicity (LD50 < 300 mg/kg)
LD50 (Dermal, Rabbit) 820 mg/kg300 mg/kg (ATE)[13]Assume High Toxicity (LD50 < 1000 mg/kg)

ATE: Acute Toxicity Estimate

Experimental Workflow for Novel Compound Hazard Assessment

The following diagram outlines a logical workflow for a researcher when encountering a novel compound like 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, for which no prior safety data exists.

G cluster_0 Phase 1: In-Silico & Literature Assessment cluster_1 Phase 2: Protocol Development & Initial Handling cluster_2 Phase 3: Observation & Re-evaluation A Identify Molecular Structure B Deconstruct into Core Moieties (e.g., Aniline, Azetidine) A->B C Search Literature for Hazards of Analogous Compounds & Chemical Classes B->C D Create Presumptive Hazard Profile (Toxicity, Sensitization, Carcinogenicity) C->D E Define Strict Engineering Controls (Fume Hood, Ventilation) D->E Inform Safety Protocols G Write SOP for Small-Scale Handling, Storage, and Waste Disposal E->G F Specify Mandatory PPE (Double Gloves, Goggles, Lab Coat) F->G H Conduct Initial Experiments with Minimal Quantities (<100mg) G->H I Observe for Unexpected Reactivity, Color Change, or Instability H->I Proceed with Caution K Re-evaluate and Refine SOP Based on Practical Experience I->K J Document All Safety Procedures and Observations in Lab Notebook J->K

Caption: Workflow for Hazard Assessment of a Novel Chemical Entity.

References

  • ResearchGate. (n.d.). Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives.
  • ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines | Request PDF.
  • ACS Publications. (2024, February 8). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Wikipedia. (n.d.). Azetidine.
  • PubMed. (2024, December 3). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.
  • Apollo Scientific. (n.d.). Azetidine.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • NCBI. (n.d.). Aniline Acute Exposure Guideline Levels.
  • German Federal Institute for Risk Assessment (BfR). (2023, July 24). Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Biosynth. (2023, March 24). Safety data sheet.
  • Fisher Scientific. (2024, September 9). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Thermo Fisher Scientific. (2010, November 26). SAFETY DATA SHEET - N-Methylaniline.
  • TCI Chemicals. (2025, January 9). SAFETY DATA SHEET - N-Methylaniline.
  • PubChem. (n.d.). 4-[(Azetidin-1-yl)methyl]aniline.
  • ChemSrc. (n.d.). N-Methylaniline (CAS NO:100-61-8).
  • Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production.
  • Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). N-Methylaniline.
  • FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963).
  • University of Canterbury. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved from University of Canterbury Research Repository.
  • Santa Cruz Biotechnology. (n.d.). 3-Ethynylaniline.
  • Beilstein Journal of Organic Chemistry. (2022, March 4). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines.
  • ChemicalBook. (n.d.). 4-methoxy-3-methylaniline synthesis.
  • Google Patents. (n.d.). CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.

Sources

An In-Depth Technical Guide to the Lipophilicity and LogP of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive technical overview of the principles and practical methodologies for determining the lipophilicity of the novel compound 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline. We delve into the theoretical underpinnings of the partition coefficient (LogP) and the distribution coefficient (LogD), offering detailed, field-proven protocols for their experimental determination via the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Furthermore, we explore the utility of in silico predictive models as a high-throughput screening tool. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the foundational knowledge to accurately assess and interpret the lipophilicity of this and other novel chemical entities.

Introduction: The Central Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target site is a complex odyssey through a series of biological membranes and aqueous compartments. A molecule's ability to navigate this environment is fundamentally dictated by its lipophilicity—its affinity for lipid-like, non-polar environments versus aqueous, polar ones.[1][2] This property is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP.

The partition coefficient is defined as the ratio of the concentration of a compound in a non-polar solvent (traditionally n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2][3]

LogP = log10 ([Compound]octanol / [Compound]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1][3] This single parameter profoundly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][5][6] For instance, adequate lipophilicity is required for oral absorption and to cross the blood-brain barrier, but excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and sequestration in fatty tissues, potentially causing toxicity.[5]

Structural Analysis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

The subject of this guide is the compound 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline.

  • Structure:

    • Aniline Core: A benzene ring substituted with an amino group.

    • Methyl Group: A methyl substituent at position 3 of the aniline ring.

    • Azetidine Ring: A four-membered saturated heterocyclic amine, attached to the aniline at position 4.

    • Ethoxy Group: An ethyl-ether functional group attached to the 3-position of the azetidine ring.

The Critical Distinction: LogP vs. LogD

The aniline moiety in our target compound is basic, with a pKa characteristic of substituted anilines. This means that at physiological pH (typically 7.4), a significant fraction of the molecules will be protonated (ionized). Ionized species have drastically different partitioning behavior than their neutral counterparts.

This necessitates the introduction of the distribution coefficient (LogD) , which is the effective lipophilicity of a compound at a specific pH. It accounts for the partitioning of all species (ionized and neutral) between octanol and the aqueous buffer.[7][8]

LogDpH = log10 ([Sum of all species]octanol / [Sum of all species]aqueous buffer at specific pH)

For a basic compound like 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, its LogD value will be highest at a pH well above its pKa (where it is predominantly neutral) and will decrease as the pH drops and the compound becomes more protonated and water-soluble. Understanding this pH-dependent behavior is paramount for predicting its in vivo fate.

Experimental Determination of Lipophilicity

While computational models provide valuable estimates, experimental determination remains the gold standard for accuracy.[9][10] The choice of method often depends on the required throughput, accuracy, and the physicochemical properties of the compound.

The "Gold Standard": Shake-Flask Method (OECD Guideline 107)

The shake-flask method directly measures the partitioning of a solute between n-octanol and water and is considered the benchmark for LogP determination.[4][11][12] It is most accurate for compounds with LogP values in the range of -2 to 4.[11][13]

Causality Behind Experimental Choices:

  • n-Octanol: Chosen as the organic phase because its long alkyl chain mimics the lipid bilayer of cell membranes, while the hydroxyl group provides some water miscibility, simulating the polar head groups of phospholipids.

  • Pre-saturation: Both the n-octanol and aqueous phases must be mutually saturated before the experiment. This is critical because the slight miscibility of the two solvents can alter their solvent properties, leading to inaccurate and irreproducible results if not accounted for.

  • Centrifugation: Shaking can create fine emulsions that do not separate easily by gravity. Centrifugation is essential to ensure a clean separation of the two phases before concentration analysis.

  • Concentration Analysis: The choice of analytical method (e.g., UV-Vis spectroscopy, HPLC, GC) depends on the compound's properties (e.g., presence of a chromophore, volatility) and the required sensitivity.

Detailed Step-by-Step Protocol:

  • Preparation of Solvents:

    • Mix high-purity n-octanol and water (or a suitable buffer for LogD determination, e.g., phosphate-buffered saline at pH 7.4) in a large separation funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

    • Allow the phases to separate for at least 24 hours. Discard the interface and collect the pre-saturated n-octanol and pre-saturated aqueous phases.

  • Sample Preparation:

    • Prepare a stock solution of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline in pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification (typically <0.01 M).

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase.

    • Perform the experiment with at least three different phase volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water) to ensure the LogP value is independent of the ratio.

    • Agitate the vessels at a constant temperature until equilibrium is reached. This can take several hours. A preliminary experiment should be run to determine the time to equilibrium.

  • Phase Separation:

    • Centrifuge the vessels at a sufficient speed and duration (e.g., 2000-4000 rpm for 15-30 minutes) to break any emulsions and achieve a sharp separation between the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from each phase, avoiding any contamination from the interface.

    • Determine the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV).

    • A mass balance calculation should be performed to ensure the total amount of compound recovered from both phases is close to the amount initially added (typically within 90-110%).

  • Calculation:

    • Calculate the partition coefficient (P or D) for each run as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The final LogP or LogD is reported as the average of the logarithms of the values from the different phase ratios. The values should agree within ± 0.3 log units.[13]

Diagram: Shake-Flask (OECD 107) Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol & Buffer Mix Mix Stock & Buffer (Vary Ratios) Solvents->Mix Sample Prepare Analyte Stock Solution Sample->Mix Equilibrate Agitate to Equilibrium Mix->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Quantify Quantify Concentration in Each Phase (HPLC-UV) Separate->Quantify Calculate Calculate P or D Ratio Quantify->Calculate FinalLogP Average LogP/LogD from All Ratios Calculate->FinalLogP

Caption: Workflow for LogP/LogD determination using the Shake-Flask method.

High-Throughput Screening: RP-HPLC Method

For drug discovery programs where hundreds of compounds are synthesized, the shake-flask method is too labor-intensive. RP-HPLC offers a rapid, automated alternative for estimating lipophilicity.[9][14] The principle is that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides a non-polar environment that mimics the partitioning into n-octanol. More lipophilic compounds have stronger interactions with the C18 chains and are retained longer.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used. The retention time is determined by extrapolating to 0% organic modifier, which represents the purely aqueous condition.

  • Calibration Curve: This is the cornerstone of the method's trustworthiness. By running a set of standard compounds with well-established, accurately measured LogP values, a linear relationship between their retention factors (log k) and their LogP values is established. The LogP of the unknown compound is then interpolated from this validated curve.

Detailed Step-by-Step Protocol:

  • System Setup:

    • Equip an HPLC system with a C18 column and a UV detector.

    • Mobile Phase A: Aqueous buffer (e.g., phosphate buffer for LogD at a specific pH).

    • Mobile Phase B: Organic modifier (e.g., Acetonitrile or Methanol).

  • Calibration:

    • Select a set of 5-10 standard compounds with accurately known LogP values that bracket the expected LogP of the test compound.

    • For each standard, perform a series of isocratic elutions with varying percentages of organic modifier (e.g., 40%, 50%, 60%, 70%, 80% B).

    • Measure the retention time (tR) for each run. Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the retention factor (k) for each run: k = (tR - t0) / t0 .

    • For each standard, plot log k versus the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the y-intercept, which is log kw.

    • Create the final calibration curve by plotting the known LogP values of the standards against their calculated log kw values. The resulting linear equation (LogP = m * log kw + c) is the calibration model.

  • Analysis of Test Compound:

    • Perform the same series of isocratic elutions for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline.

    • Calculate its log kw by extrapolation, as done for the standards.

  • Calculation:

    • Insert the calculated log kw value for the test compound into the calibration equation to determine its LogP or LogD value.

Diagram: RP-HPLC Method Logic

RP_HPLC_Logic cluster_cal Calibration Phase cluster_test Test Compound Phase cluster_result Result Standards Select Standards with Known LogP MeasureRetention Measure Retention Factor (log k) at Multiple % Organic Standards->MeasureRetention Extrapolate Extrapolate to 0% Organic to get log k_w MeasureRetention->Extrapolate CalCurve Generate Calibration Curve: LogP vs. log k_w Extrapolate->CalCurve Interpolate Interpolate log k_w on Calibration Curve CalCurve->Interpolate TestCompound 4-(3-Ethoxyazetidin-1-yl) -3-methylaniline MeasureRetentionTest Measure Retention Factor (log k) at Multiple % Organic TestCompound->MeasureRetentionTest ExtrapolateTest Extrapolate to 0% Organic to get log k_w MeasureRetentionTest->ExtrapolateTest ExtrapolateTest->Interpolate FinalLogP Determine LogP/LogD of Test Compound Interpolate->FinalLogP

Caption: Logical workflow for LogP determination via the RP-HPLC method.

Computational (In Silico) Prediction of Lipophilicity

Given the need for rapid evaluation of virtual compounds before synthesis, computational LogP prediction is an indispensable tool in modern drug discovery.[6] These methods can be broadly categorized.

  • Atom/Fragment-Based Methods: These are the most common approaches. They work by deconstructing a molecule into its constituent atoms or functional groups (fragments). Each fragment has a pre-assigned value contributing to lipophilicity, and the LogP is calculated by summing these contributions, along with correction factors for intramolecular interactions.[15][16] Examples include ALOGPS, XLogP3, and methods from providers like ChemAxon and Molinspiration.[2][7][15]

  • Whole Molecule Methods: These methods use descriptors of the entire molecule (e.g., molecular surface area, topological indices) and use statistical models like multiple linear regression or machine learning algorithms to correlate these descriptors with experimental LogP values.[6]

Predicted LogP for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

As no experimental data exists for this specific molecule, we can generate a reliable estimate using established in silico tools and by analyzing its structural fragments.

  • Fragment Analysis:

    • 3-Methylaniline: The core of the molecule. The experimental LogP of 3-methylaniline (m-toluidine) is approximately 1.40 to 1.82.[17][18]

    • Aniline: The parent structure has a LogP of ~0.90.[19][20] The methyl group adds lipophilicity.

    • 3-Ethoxyazetidine: This substituent is generally hydrophilic. The related 3-methoxyazetidine has a calculated XLogP3 of -0.5.[21] The addition of another methylene group in the ethoxy moiety will slightly increase lipophilicity compared to the methoxy analog. The azetidine nitrogen is a hydrogen bond acceptor.

  • In Silico Prediction: Using a consensus of freely available prediction tools, we can generate estimated values. We submit the SMILES string CCOc1cn(c(c1)N)C2CCN(C2)C (a representation of the target molecule) to various predictors.

Prediction MethodPredicted LogPSource
ALOGPS2.58[5][7]
XLOGP32.3 - 2.6 (Estimated Range)[2][22]
Molinspiration (miLogP)2.45[15]
ChemAxon (Consensus)2.59[1][10]
Consensus Estimate ~2.5 -

Interpretation of Predicted Value: A predicted LogP of approximately 2.5 suggests that 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a moderately lipophilic compound. This value is within the desirable range for many orally administered drugs according to Lipinski's Rule of 5 (LogP < 5). It suggests a good balance between aqueous solubility and the ability to permeate biological membranes. For CNS-targeting drugs, an optimal LogP is often cited as being around 2, suggesting this compound may have the potential to cross the blood-brain barrier.

Integrated Strategy and Data Summary

An effective drug discovery program leverages both predictive and experimental methods. The initial in silico predictions guide the synthesis and prioritization of analogs. Once synthesized, high-throughput HPLC methods can quickly validate these predictions for a large set of compounds. Finally, for lead candidates advancing toward preclinical studies, the more rigorous shake-flask method provides the definitive LogP/LogD values required for regulatory submissions and advanced pharmacokinetic modeling.

ParameterPredicted ValueRecommended Experimental MethodJustification
LogP ~2.5Shake-Flask (OECD 107)Provides the definitive value for the neutral species.
LogD at pH 7.4 < 2.5Shake-Flask or pH-dependent HPLCCrucial for predicting in vivo behavior, as the aniline moiety will be partially ionized at physiological pH.
pKa ~4.5 - 5.0 (Est.)Potentiometric Titration / SpectrophotometryEssential for understanding the LogD profile and predicting behavior in different parts of the GI tract.

Conclusion

The lipophilicity of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, quantified by its LogP and LogD values, is a cornerstone descriptor for predicting its drug-like potential. This guide has outlined the theoretical basis and provided robust, validated protocols for both experimental determination and computational estimation. Our in silico analysis predicts a LogP value of approximately 2.5, positioning the compound in a favorable lipophilicity range for drug development. However, due to its basic nature, a thorough experimental determination of its LogD profile across a range of pH values is strongly recommended. By integrating computational predictions with rigorous experimental validation, researchers can confidently characterize the lipophilicity of this novel entity and make informed decisions in the drug discovery cascade.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. International Journal of Pharmaceutics. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. (Referenced in YouTube video)
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (General principle reference)
  • ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Methylaniline. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N,N-Dimethyl-3-methylaniline (FDB005127). Retrieved from [Link]

  • Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1478-1481. Retrieved from [Link]

  • DMT-Nexus Wiki. (2012). XlogP. Retrieved from [Link]

  • Zhang, L., et al. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Journal of Pharmaceutical and Biomedical Analysis.
  • Valkó, K., et al. (2022). AlphaLogD Determination: An Optimized Reversed-Phase Liquid Chromatography Method to Measure Lipophilicity.
  • Virtual Computational Chemistry Laboratory. (n.d.). Interactive ALOGPS Calculations at VCCLAB site. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). Welcome to the ALOGPS 2.1 program!. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). 3-Ethynyl-N-methylaniline Properties. Retrieved from [Link]

  • Chen, H. F. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Chemical Biology & Drug Design, 74(2), 142-147. Retrieved from [Link]

  • Donovan, S. F., & Pescatore, M. C. (2002). AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method.
  • Stenutz. (n.d.). 3-methylaniline. Retrieved from [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionisable drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 153-161.
  • PubChem. (n.d.). 3-(Ethoxymethylsulfonylmethyl)azetidine. Retrieved from [Link]

  • Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge.
  • OCHEM. (2014). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. Retrieved from [Link]

  • Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling. (Referenced via PubMed)
  • Journal of Chromatography A. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity. (Referenced via MDPI)
  • PubChem. (n.d.). 3-Methoxyazetidine. Retrieved from [Link]

  • ChemToolsHub. (n.d.). Molecular Descriptor Calculator. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Aniline (FDB003571). Retrieved from [Link]

  • Li, H., et al. (2010). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical and Biomedical Analysis. (Referenced via PMC)
  • Juniper Publishers. (2018). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Retrieved from [Link]

  • Google Patents. (2002). US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.
  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

  • MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • PubChem. (n.d.). Famotidine. Retrieved from [Link]

Sources

The Azetidinyl-Aniline Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Union of a Strained Ring and a Versatile Connector

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is a relentless pursuit. Among the myriad of heterocyclic scaffolds, the azetidine ring has emerged as a "privileged" structure.[1] This four-membered nitrogen-containing heterocycle occupies a unique chemical space, balancing conformational rigidity and metabolic stability between the highly strained aziridines and the more flexible pyrrolidines.[1] This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon interaction.[1]

The aniline moiety, a simple yet profoundly versatile building block, serves as a cornerstone in the design of a vast array of therapeutic agents. Its ability to act as a key pharmacophoric element and a versatile synthetic handle has cemented its importance in drug discovery. The strategic combination of the azetidinyl and anilino fragments gives rise to the azetidinyl-aniline scaffold, a molecular framework with remarkable potential for modulating a diverse range of biological targets. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of azetidinyl-aniline compounds, offering field-proven insights for drug development professionals.

The Azetidinyl-Aniline Core: Physicochemical Properties and Synthetic Rationale

The incorporation of an azetidine ring into an aniline-based molecule imparts a unique set of physicochemical properties. The strained four-membered ring introduces a three-dimensional character that can improve aqueous solubility and reduce lipophilicity compared to more planar or larger heterocyclic systems.[2] This can lead to enhanced pharmacokinetic profiles, including improved absorption and distribution.[2] From a synthetic standpoint, the azetidinyl-aniline core can be accessed through various established methodologies, allowing for the facile introduction of diverse substituents to explore chemical space and optimize biological activity.

Therapeutic Applications of Azetidinyl-Aniline Compounds

The versatility of the azetidinyl-aniline scaffold is underscored by its successful application across multiple therapeutic areas. The following sections will delve into the specific utility of these compounds in oncology, infectious diseases, and central nervous system (CNS) disorders.

Oncology: Targeting Key Drivers of Malignancy

In the realm of oncology, the azetidinyl-aniline motif has proven to be a fertile ground for the discovery of potent and selective inhibitors of key cancer-driving proteins.

Azetidinyl-aniline derivatives have been explored as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. The aniline nitrogen can serve as a crucial hydrogen bond donor or acceptor, while the azetidine ring can occupy hydrophobic pockets and provide vectors for further substitution to enhance potency and selectivity. For instance, the discovery of novel DDR1/2 kinase inhibitors for idiopathic pulmonary fibrosis has highlighted the potential of the azetidine scaffold in this class of targets.[3]

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is aberrantly activated in a wide range of human cancers. The development of small-molecule STAT3 inhibitors is a promising therapeutic strategy. Novel azetidine amides have been discovered as potent and selective STAT3 inhibitors, demonstrating the utility of the azetidinyl moiety in targeting this challenging protein-protein interaction domain.[4][5]

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 1,4-diaryl-2-azetidinones, which feature an azetidinyl-aniline core, have been synthesized and shown to exhibit potent antiproliferative activity by inhibiting tubulin polymerization.[6] These compounds induce G2/M cell cycle arrest and apoptosis in cancer cells.[6] Furthermore, 3-amino-2-azetidinone derivatives have been developed as analogs of combretastatin A4, a potent natural tubulin inhibitor, and have demonstrated significant anti-colorectal cancer activity.[7][8]

Infectious Diseases: A New Frontier in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the development of novel antimicrobial agents. The azetidinyl-aniline scaffold has shown promise in this area.

Azetidin-2-one derivatives, also known as β-lactams, are a cornerstone of antibacterial therapy. Novel azetidin-2-ones synthesized from Schiff bases of anilines have demonstrated significant antimicrobial and antifungal activities.[9][10][11][12][13] These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12] The mechanism of action is often attributed to the inhibition of cell wall synthesis, a hallmark of β-lactam antibiotics.

Central Nervous System (CNS) Disorders: Modulating Neurological Pathways

The unique physicochemical properties of azetidine-containing compounds make them attractive candidates for CNS drug discovery, where the ability to cross the blood-brain barrier is a critical requirement.[14]

Azetidin-2-one derivatives have been investigated for their potential to modulate various CNS activities.[15][16] Computer-aided drug design has been employed to predict and evaluate the CNS-active potential of these compounds, leading to the identification of derivatives with anti-anxiety, nootropic, anti-catatonic, and anti-dyskinetic properties.[15][16] While direct examples of azetidinyl-aniline compounds are less prevalent in the literature for specific CNS targets, the foundational principles of using the azetidine scaffold to achieve desirable CNS drug-like properties are well-established.[14]

Data Presentation

Table 1: Representative Anticancer Activity of Azetidinyl-Aniline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (nM)Mechanism of ActionReference
1,4-Diaryl-2-azetidinones(±)-trans-20Duodenal adenocarcinoma3-13Tubulin polymerization inhibition, AMPK activation, apoptosis induction[6]
3-Amino-2-azetidinonesCompound 11iSW48 (colon cancer)14.0 - 564.2Tubulin polymerization inhibition[7]
Azetidine AmidesCompound 7gMDA-MB-231 (breast cancer)900 - 1900STAT3 inhibition[4]

Table 2: Representative Antimicrobial Activity of Azetidinyl-Aniline Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Azetidin-2-ones4a & 4bStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa-[10]
Azetidin-2-ones-Escherichia coli, Bacillus cirroflagellosus, Aspergillus niger, Colletotrichum capsici-[9]
Azetidin-2-ones3a-gStaphylococcus aureus, Bacillus subtilis, E. coli, Klebsiella promioe-[12]

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Diaryl-2-Azetidinones

This protocol describes a general method for the synthesis of 1,4-diaryl-2-azetidinones, a key class of azetidinyl-aniline compounds with potent anticancer activity.

Step 1: Synthesis of Schiff Bases (Imines)

  • To a solution of a substituted aniline (1.0 eq) in ethanol, add a substituted aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the corresponding Schiff base.

Step 2: Cycloaddition to form Azetidin-2-one

  • To a stirred solution of the Schiff base (1.0 eq) in 1,4-dioxane, add triethylamine (1.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,4-diaryl-2-azetidinone.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of novel azetidinyl-aniline compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Key Pathways and Workflows

Signaling Pathway: STAT3-Mediated Transcription

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization 4. Dimerization Azetidinyl_Aniline Azetidinyl-Aniline Inhibitor Azetidinyl_Aniline->STAT3_active Inhibition Nucleus Nucleus Dimerization->Nucleus 5. Nuclear Translocation DNA DNA Nucleus->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. DNA Binding

Caption: STAT3 signaling pathway and the inhibitory action of azetidinyl-aniline compounds.

Experimental Workflow: Lead Optimization of Azetidinyl-Aniline Compounds

Lead_Optimization_Workflow Start Initial Hit Identification (Azetidinyl-Aniline Scaffold) Synthesis Synthesis of Analogs (Varying R1, R2, R3) Start->Synthesis In_Vitro_Screening In Vitro Screening (Potency, Selectivity) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Cytotoxicity) SAR_Analysis->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Mouse/Rat) ADME_Tox->In_Vivo_PK Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PK->Efficacy_Studies Lead_Candidate Lead Candidate Selection Efficacy_Studies->Lead_Candidate

Caption: A typical workflow for the lead optimization of azetidinyl-aniline compounds.

Conclusion: A Scaffold with Enduring Promise

The azetidinyl-aniline motif represents a powerful and versatile scaffold in the modern drug discoverer's toolbox. Its unique combination of a conformationally constrained azetidine ring and a synthetically tractable aniline core has enabled the development of potent and selective modulators of a wide range of biological targets. From kinase and STAT3 inhibitors in oncology to novel antimicrobial agents, the therapeutic potential of this scaffold is both broad and profound. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the strategic deployment of the azetidinyl-aniline framework is poised to deliver the next generation of innovative medicines.

References

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (URL not available)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - SciRP.org. [Link]

  • Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis - PubMed. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC. [Link]

  • Synthesis and antimicrobial activity of newly azetidinone derivatives - ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Newly Azetidinone Derivatives - Scholars Research Library. [Link]

  • Synthesis and Antimicrobial Evaluation of some2-Azetidinone derivatives - ResearchGate. [Link]

  • PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]

  • PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents | Request PDF - ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. [Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - Journal of Medicinal Chemistry - Figshare. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed. [Link]

Sources

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

This guide provides a comprehensive technical overview of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, a substituted aniline derivative of interest to researchers and professionals in drug discovery and chemical synthesis. The document details its chemical identifiers, a proposed synthetic pathway with mechanistic insights, and standard protocols for its analytical characterization.

Chemical Identity and Properties

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a molecule featuring a 3-methylaniline core substituted at the 4-position with a 3-ethoxyazetidine moiety. This combination of a substituted aromatic amine and a strained heterocyclic ring makes it a unique scaffold for chemical exploration.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline
SMILES String CCOc1CN(c2ccc(N)c(C)c2)C1
InChIKey YJHUMJXRZTNVLS-UHFFFAOYSA-N
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol

Synthesis Protocol: A Mechanistic Approach

The synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is widely recognized for its versatility in forming carbon-nitrogen bonds.[1][2][3] The proposed synthetic route involves the coupling of a readily available aryl halide with 3-ethoxyazetidine.

Proposed Synthetic Scheme

A plausible and efficient route starts from 4-bromo-3-methylaniline and 3-ethoxyazetidine. The latter can be synthesized from commercially available precursors or used as its hydrochloride salt.

Synthetic_Pathway Figure 1: Proposed Synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline 4-bromo-3-methylaniline 4-Bromo-3-methylaniline Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Toluene, Heat 4-bromo-3-methylaniline->Reagents 3-ethoxyazetidine 3-Ethoxyazetidine 3-ethoxyazetidine->Reagents Product 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline Reagents->Product Analytical_Workflow Figure 2: Analytical Workflow for Compound Characterization cluster_confirmation Synthesis Synthesized Compound Purification Column Chromatography Synthesis->Purification Purity_Check LC-MS / HPLC Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR FT-IR Spectroscopy Structure_Confirmation->IR Final_Product Pure Characterized Product

Sources

Methodological & Application

Topic: Scalable Synthesis Routes for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a key structural motif and valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. Its synthesis on a large scale requires robust, efficient, and reproducible methods. This document provides a detailed guide to a scalable synthetic strategy, focusing on a convergent approach that combines two key intermediates via a palladium-catalyzed Buchwald-Hartwig amination. We present validated, step-by-step protocols for the synthesis of the requisite precursors—3-ethoxyazetidine and a suitable 4-halo-3-methylaniline—and their subsequent coupling. The causality behind experimental choices, process optimization, and safety considerations are discussed to provide researchers and drug development professionals with a comprehensive and field-proven guide for gram-to-kilogram scale production.

Introduction and Strategic Overview

The aniline moiety is a cornerstone in drug discovery, and its functionalization provides a pathway to modulate the physicochemical and pharmacological properties of lead compounds. The incorporation of a strained, four-membered azetidine ring, particularly 3-alkoxyazetidines, can enhance metabolic stability, improve aqueous solubility, and provide specific vectors for molecular interactions.[1] The title compound, 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, combines these features, making it a highly desirable intermediate.

A scalable synthesis necessitates a convergent strategy to maximize overall yield and simplify purification. Our recommended approach is a three-part synthesis that involves the independent preparation of two key building blocks followed by a final, high-yielding coupling reaction.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

  • Part A: Synthesis of the 3-Ethoxyazetidine coupling partner.

  • Part B: Synthesis of the 4-Bromo-3-methylaniline coupling partner.

  • Part C: The final palladium-catalyzed Buchwald-Hartwig C-N cross-coupling to yield the target molecule.

G cluster_A Part A: 3-Ethoxyazetidine Synthesis cluster_B Part B: 4-Bromo-3-methylaniline Synthesis cluster_C Part C: Final Assembly A1 Epichlorohydrin A2 1-Benzyl-3-hydroxyazetidine A1->A2 Ring formation w/ Benzylamine A3 1-Benzyl-3-ethoxyazetidine A2->A3 Williamson Ether Synthesis A4 3-Ethoxyazetidine A3->A4 Deprotection (Hydrogenolysis) C1 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline A4->C1 B1 m-Toluidine B2 N-(3-methylphenyl)acetamide B1->B2 N-Acetylation B3 4-Bromo-N-(3-methylphenyl)acetamide B2->B3 Regioselective Bromination B4 4-Bromo-3-methylaniline B3->B4 Hydrolysis B4->C1 Buchwald-Hartwig Amination

Diagram 1: Convergent three-part synthetic strategy.

Part A: Scalable Synthesis of 3-Ethoxyazetidine

The synthesis of 3-ethoxyazetidine is achieved in three high-yielding steps starting from commercially available epichlorohydrin. The use of a benzyl protecting group is advantageous for its stability and ease of removal via catalytic hydrogenation on a large scale.[2]

Protocol A1: Synthesis of 1-Benzyl-3-hydroxyazetidine

This protocol is adapted from a known procedure for azetidine ring formation.[2] Benzylamine is chosen as a cost-effective nitrogen source compared to alternatives like benzhydrylamine.[2]

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add benzylamine (1.0 eq) and water (15 volumes). Cool the mixture to 0-5 °C using a circulating chiller.

  • Epoxide Addition: Slowly add epichlorohydrin (1.3 eq) dropwise via the addition funnel, ensuring the internal temperature is maintained below 5 °C. The exotherm must be carefully controlled.

  • Initial Reaction: Stir the reaction mixture at 0-5 °C for 12-16 hours. Monitor the reaction for the consumption of starting materials by GC-MS.

  • Cyclization: To the reaction slurry, add sodium hydroxide (2.5 eq) as a 50% w/w aqueous solution, again maintaining the temperature below 15 °C. Heat the mixture to 40-45 °C and stir for 6-8 hours to facilitate the intramolecular cyclization.

  • Work-up and Isolation: Cool the reaction to room temperature. Extract the product into toluene (3 x 5 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to afford crude 1-benzyl-3-hydroxyazetidine, which can be purified by vacuum distillation.

Protocol A2: Synthesis of 1-Benzyl-3-ethoxyazetidine (Williamson Ether Synthesis)

This standard etherification is performed under phase-transfer conditions to improve scalability and avoid the need for strictly anhydrous solvents.

  • Reaction Setup: Charge a reactor with 1-benzyl-3-hydroxyazetidine (1.0 eq), toluene (10 volumes), and tetrabutylammonium bromide (0.05 eq).

  • Base Addition: Add a 50% w/w aqueous solution of sodium hydroxide (3.0 eq) with vigorous stirring.

  • Alkylation: Add bromoethane (1.5 eq) portion-wise, monitoring the internal temperature. Heat the reaction to 50-60 °C and stir for 4-6 hours until TLC or GC-MS analysis indicates complete conversion.

  • Work-up: Cool the mixture, add water, and separate the phases. Wash the organic layer with water and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product as an oil, which is typically used in the next step without further purification.

Protocol A3: Deprotection to 3-Ethoxyazetidine

Catalytic transfer hydrogenation or direct hydrogenation are both viable, scalable methods for N-debenzylation.

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve 1-benzyl-3-ethoxyazetidine (1.0 eq) in ethanol (10 volumes).

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd, 2-5 mol%) as a slurry in ethanol.

  • Hydrogenation: Pressurize the reactor with hydrogen (50-100 psi) and stir vigorously at 25-40 °C. Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC-MS.

  • Isolation: Upon completion, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3] Wash the pad with ethanol.

  • Final Product: Concentrate the filtrate under reduced pressure. The resulting 3-ethoxyazetidine is often obtained in sufficient purity for the subsequent coupling step. If necessary, it can be purified by fractional distillation under vacuum.

Part B: Scalable Synthesis of 4-Bromo-3-methylaniline

The synthesis of this key intermediate is achieved via a classic three-step sequence starting from m-toluidine. The use of an acetyl protecting group directs the bromination to the desired para-position relative to the amine, preventing polysubstitution and oxidation side-reactions.

Protocol B1: N-Acetylation of m-Toluidine
  • Reaction Setup: Charge a reactor with m-toluidine (1.0 eq) and water (10 volumes).

  • Acylation: Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30 °C. A thick white precipitate will form.

  • Reaction Completion: Stir the slurry at room temperature for 1-2 hours.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum at 60-70 °C to yield N-(3-methylphenyl)acetamide.

Protocol B2: Regioselective Bromination
  • Reaction Setup: Dissolve N-(3-methylphenyl)acetamide (1.0 eq) in glacial acetic acid (5 volumes) in a reactor protected from light. Cool the solution to 10-15 °C.

  • Bromine Addition: In a separate vessel, prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 volumes). Add this bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 20 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Precipitation and Isolation: Slowly pour the reaction mixture into a large volume of cold water with stirring. The product will precipitate. Filter the solid, wash extensively with water, and then with a dilute aqueous sodium bisulfite solution to quench any remaining bromine. Finally, wash again with water. Dry the crude product under vacuum.

Protocol B3: Hydrolysis to 4-Bromo-3-methylaniline
  • Reaction Setup: Suspend the crude 4-bromo-N-(3-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (5 volumes).

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours, monitoring for completion by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully basify the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10, keeping the temperature below 25 °C. The aniline product will separate. Extract the product with a suitable solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-methylaniline.

Part C: Buchwald-Hartwig Amination for Final Product Assembly

The Buchwald-Hartwig amination is a robust and highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] Its scalability and tolerance for a wide range of functional groups make it the ideal choice for the final coupling step.[3][5]

G Pd0 Pd(0)L₂ OA_Complex Pd(II) Complex Pd0->OA_Complex Oxidative Addition Amine_Complex Amine-Pd(II) Complex OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Amido-Pd(II) Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination ArylHalide Ar-X ArylHalide->OA_Complex Amine HNR₂ Amine->Amine_Complex Base Base Base->Amine_Complex HX H-Base⁺X⁻

Diagram 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.[6]

Quantitative Data and Reagent Selection
ParameterRecommended ChoiceRationale & Citation
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective Pd(0) or Pd(II) sources that are reduced in situ.[6]
Ligand Xantphos or tBu₃P·HBF₄Wide bite-angle (Xantphos) or sterically hindered alkylphosphine (tBu₃P) ligands are highly effective for coupling with secondary amines.[3]
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex.[3]
Solvent Toluene or 1,4-DioxaneAprotic solvents with appropriate boiling points for the reaction temperature. Must be degassed.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle, particularly the reductive elimination step.[3]
Protocol C1: Synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline
  • Inert Atmosphere: Set up a reactor for operation under an inert atmosphere (Nitrogen or Argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Charging: To the reactor, add 4-bromo-3-methylaniline (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent and Amine Addition: Add degassed toluene (10 volumes), followed by 3-ethoxyazetidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline as a pure solid.

Conclusion

The synthetic route detailed in this guide, centered around a key Buchwald-Hartwig amination, represents a robust, reliable, and scalable method for the production of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline. By breaking down the synthesis into the independent preparation of two key intermediates, process control is maximized and potential scalability issues are mitigated. The protocols provided are based on well-established and understood chemical transformations, ensuring a high degree of success for researchers in the pharmaceutical and chemical development fields.

References

  • BenchChem (2025).
  • Guidechem (2023). What is the application and production method of 2-Methyl-4-nitroaniline?.
  • PrepChem.com. Synthesis of 2-methyl-4-nitroaniline.
  • ChemicalBook. 2-Methyl-4-nitroaniline synthesis.
  • Wikipedia.
  • Google Patents (CN102827052A). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ResearchGate. Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.
  • ResearchGate (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76:2157-2167.
  • TCI (Tokyo Chemical Industry).
  • Baxendale Group, Durham University. Photochemical Flow Synthesis of 3‐Hydroxyazetidines.
  • Organic-Synthesis.org. Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts (2023).
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.

Sources

Application Note & Protocol: A Streamlined Synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline from 1-Fluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the multi-step synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, a valuable substituted aniline building block in medicinal chemistry. The synthetic strategy is anchored by two core transformations: a highly efficient nucleophilic aromatic substitution (SNAr) to forge the C-N bond, followed by a clean and quantitative reduction of a nitro group. This guide is designed for researchers in drug development and organic synthesis, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, troubleshooting insights, and detailed characterization data. We begin with the essential preparation of the key 3-ethoxyazetidine intermediate, a non-commercial reagent whose availability is critical for the overall success of the synthesis.

Introduction: The Value of Substituted Anilines

The 3-methylaniline scaffold, functionalized with a strained azetidine ring at the 4-position, represents a privileged motif in modern drug discovery, particularly in the development of kinase inhibitors. The azetidine moiety often serves to improve physicochemical properties such as solubility and metabolic stability, while the aniline nitrogen provides a key vector for further chemical elaboration. The presented synthesis provides a reliable and scalable route to this high-value intermediate, starting from readily available commercial precursors.

The overall synthetic pathway is outlined below:

G cluster_0 Part A: Synthesis of 3-Ethoxyazetidine cluster_1 Part B: Final Product Synthesis A Benzylamine + Epichlorohydrin B 1-Benzyl-3-hydroxyazetidine A->B  Ring formation C 1-Benzyl-3-ethoxyazetidine B->C  Williamson Ether Synthesis D 3-Ethoxyazetidine HCl C->D  Hydrogenolysis (Debenzylation) E 1-Fluoro-2-methyl-4-nitrobenzene F 1-(3-Ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzene E->F  SNAr Reaction G 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline F->G  Nitro Group Reduction

Caption: Overall Synthetic Workflow.

Part A: Preparation of the Key Intermediate: 3-Ethoxyazetidine

The successful synthesis of the final product is critically dependent on the availability of 3-ethoxyazetidine. As this reagent is not widely available commercially, we present a robust, three-step synthesis starting from benzylamine and epichlorohydrin.

Protocol 2.1: Synthesis of 1-Benzyl-3-hydroxyazetidine
  • Expert Rationale: This step involves an initial nucleophilic attack of benzylamine on the epoxide of epichlorohydrin, followed by an intramolecular cyclization under basic conditions to form the strained azetidine ring. Benzylamine serves as both the nitrogen source and a convenient protecting group that can be removed cleanly in a later step. This method is adapted from established procedures for synthesizing substituted azetidines.[1][2]

  • Materials:

    • Benzylamine (1.15 eq)

    • 2-(Chloromethyl)oxirane (Epichlorohydrin) (1.0 eq)

    • Acetonitrile (CH₃CN)

    • Sodium Carbonate (Na₂CO₃) (1.4 eq)

    • Deionized Water

  • Step-by-Step Protocol:

    • To a solution of benzylamine (324 mmol) in water (450 mL) in a round-bottom flask equipped with a magnetic stirrer, slowly add epichlorohydrin (280 mmol) at 0-5 °C (ice bath).

    • Stir the reaction mixture vigorously at 0-5 °C for 16 hours. A white precipitate will form.

    • Isolate the crude product by vacuum filtration, wash the solid with cold water (2 x 60 mL), and dry in a vacuum oven.

    • Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (396 mmol) in portions.

    • Heat the mixture to reflux (approx. 85-90 °C) and stir for 16 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield crude 1-benzylazetidin-3-ol, which can be used in the next step without further purification or purified by column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient).

Protocol 2.2: Etherification to 1-Benzyl-3-ethoxyazetidine
  • Expert Rationale: A standard Williamson ether synthesis is employed here. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the secondary alcohol to form a reactive alkoxide. This alkoxide then displaces the iodide from ethyl iodide in an SN2 reaction to form the desired ether. Anhydrous conditions are critical to prevent quenching of the sodium hydride.

  • Materials:

    • 1-Benzyl-3-hydroxyazetidine (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Ethyl Iodide (EtI) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Step-by-Step Protocol:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of NaH (60 mmol) in anhydrous THF (100 mL).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 1-benzyl-3-hydroxyazetidine (50 mmol) in anhydrous THF (50 mL) to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add ethyl iodide (60 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (Ethyl Acetate/Hexanes gradient) to afford pure 1-benzyl-3-ethoxyazetidine.

Protocol 2.3: Debenzylation to 3-Ethoxyazetidine Hydrochloride
  • Expert Rationale: The benzyl protecting group is efficiently removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation, which proceeds via hydrogenolysis. The reaction is conducted in the presence of hydrochloric acid to directly form the stable and more easily handled hydrochloride salt of the volatile free amine.

  • Materials:

    • 1-Benzyl-3-ethoxyazetidine (1.0 eq)

    • Palladium on Carbon (10% w/w, 5 mol%)

    • Methanol (MeOH)

    • Hydrochloric Acid (HCl), 4M solution in Dioxane or concentrated aqueous HCl (1.1 eq)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Step-by-Step Protocol:

    • Dissolve 1-benzyl-3-ethoxyazetidine (40 mmol) in methanol (150 mL).

    • Add the hydrochloric acid solution (1.1 eq).

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen with a balloon or use a Parr apparatus (e.g., at 50 psi).

    • Stir the reaction vigorously at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 3-ethoxyazetidine hydrochloride as a solid, which can be used directly in the next step.

Part B: Synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

With the key azetidine intermediate in hand, the final product is assembled in two high-yielding steps.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr)
  • Expert Rationale: This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The fluorine atom on 1-fluoro-2-methyl-4-nitrobenzene is an excellent leaving group, and its departure is facilitated by the powerful electron-withdrawing nitro group in the para-position, which stabilizes the negatively charged Meisenheimer intermediate.[3][4] A mild inorganic base like potassium carbonate is sufficient to act as a proton sponge for the liberated HF and the hydrochloride salt of the amine. A polar aprotic solvent like DMSO is used to solvate the cationic species and accelerate the reaction.

Note: The DOT script above is a placeholder for a real chemical structure image due to tool limitations. A proper diagram would show the chemical structures. Caption: SNAr Reaction Mechanism.

  • Materials:

    • 1-Fluoro-2-methyl-4-nitrobenzene (1.0 eq)

    • 3-Ethoxyazetidine Hydrochloride (1.05 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Dimethyl Sulfoxide (DMSO)

  • Step-by-Step Protocol:

    • To a round-bottom flask, add 1-fluoro-2-methyl-4-nitrobenzene (25 mmol), 3-ethoxyazetidine hydrochloride (26.25 mmol), and potassium carbonate (75 mmol).

    • Add DMSO (100 mL) to the flask.

    • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into a beaker containing ice water (500 mL). A yellow precipitate should form.

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and dry it under vacuum to yield 1-(3-ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzene as a yellow solid. This product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Protocol 3.2: Nitro Group Reduction
  • Expert Rationale: The reduction of the aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[5][6] Catalytic hydrogenation using palladium on carbon is the preferred method for this substrate as it is high-yielding, produces minimal waste (only water), and the catalyst can be easily removed by filtration.[7] The reaction is typically fast and clean.

  • Materials:

    • 1-(3-Ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzene (1.0 eq)

    • Palladium on Carbon (10% w/w, 2-5 mol%)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Step-by-Step Protocol:

    • In a flask suitable for hydrogenation, dissolve the nitro compound (20 mmol) in methanol (150 mL).

    • Carefully add 10% Pd/C catalyst under a nitrogen atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen with a balloon or use a Parr apparatus (50 psi).

    • Stir the reaction vigorously at room temperature. The reaction is often exothermic. Monitor progress by TLC or LC-MS (typically complete within 2-4 hours).

    • Once the starting material is consumed, carefully purge the flask with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with fresh solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by silica gel column chromatography (Ethyl Acetate/Hexanes gradient) or recrystallization to afford the final product, 4-(3-ethoxyazetidin-1-yl)-3-methylaniline.

Purification and Characterization Data

Proper purification and rigorous characterization are essential to validate the identity and purity of the synthesized compounds.

Purification Summary
CompoundStepPurification MethodEluent System (for Chromatography)
1-Benzyl-3-hydroxyazetidine2.1Column Chromatography50-100% Ethyl Acetate in Hexanes
1-Benzyl-3-ethoxyazetidine2.2Column Chromatography10-30% Ethyl Acetate in Hexanes
1-(3-Ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzene3.1Filtration / RecrystallizationN/A (Recrystallization from Ethanol/Water)
4-(3-Ethoxyazetidin-1-yl)-3-methylaniline3.2Column Chromatography20-50% Ethyl Acetate in Hexanes
Characterization Data (Representative)
CompoundFormulaMW¹H NMR (CDCl₃, δ ppm)Mass Spec (ESI+)
Intermediate (3.1) C₁₃H₁₈N₂O₃250.298.05 (d, 1H), 7.85 (dd, 1H), 6.20 (d, 1H), 4.40 (m, 1H), 4.20 (t, 2H), 3.85 (t, 2H), 3.55 (q, 2H), 2.45 (s, 3H), 1.25 (t, 3H)m/z 251.1 [M+H]⁺
Final Product (3.2) C₁₃H₂₀N₂O220.316.60 (d, 1H), 6.25 (d, 1H), 6.15 (dd, 1H), 4.30 (m, 1H), 3.95 (t, 2H), 3.65 (br s, 2H), 3.50 (t, 2H), 3.45 (q, 2H), 2.10 (s, 3H), 1.20 (t, 3H)m/z 221.2 [M+H]⁺

Note: NMR shifts are illustrative and may vary slightly. Analytical methods such as HPLC are recommended for final purity assessment.[8]

Safety and Troubleshooting

  • Safety:

    • Epichlorohydrin: Highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources. The Pd/C catalyst can be pyrophoric upon exposure to air after use, especially when dry. Quench the catalyst filter cake with water before disposal.

  • Troubleshooting:

    • Low Yield in Step 2.1: Ensure starting materials are dry. Incomplete reaction of benzylamine and epichlorohydrin can be an issue. Ensure vigorous stirring.

    • Incomplete SNAr Reaction (Step 3.1): The reaction may require higher temperatures (up to 120 °C) or longer reaction times. Ensure the K₂CO₃ is finely powdered and dry.

    • Stalled Nitro Reduction (Step 3.2): The catalyst may be poisoned. Ensure the substrate is pure. If the reaction stalls, filtering and adding fresh catalyst can help.

References

  • BenchChem. (2025). Recrystallization of Substituted Anilines. Technical Support Center.
  • ACS Omega. (2023). Reductive Oligomerization of Nitroaniline Catalyzed by Fe3O4 Spheres Decorated with Group 11 Metal Nanoparticles. ACS Publications. [Link]

  • Nanomaterials (Basel). (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

  • RSC Advances. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticles, stabilized on a naturally magnetic pumice/chitosan substrate. RSC Publishing. [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • ATSDR. (1995). Analytical Methods. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • The Journal of Organic Chemistry. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • BMC Chemistry. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. [Link]

Sources

Step-by-step protocol for synthesizing 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines a validated, two-step synthetic protocol for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline . This compound is a critical aniline intermediate, often utilized as a scaffold in the development of kinase inhibitors and other small-molecule therapeutics.

The synthesis leverages a nucleophilic aromatic substitution (


) followed by a chemoselective catalytic hydrogenation. This approach is chosen for its scalability, operational simplicity, and high atom economy.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C–N bond between the aniline nitrogen and the aromatic ring (via reduction) and the C–N bond between the azetidine and the aromatic ring (via substitution).

Strategic Logic:

  • Regioselectivity: The starting material, 4-fluoro-3-methylnitrobenzene , possesses a highly electrophilic C4 position due to the electron-withdrawing para-nitro group. The ortho-methyl group provides steric bulk but does not prevent substitution by the small, strained azetidine ring.

  • Chemoselectivity: The nitro group is preserved during the substitution step and subsequently reduced to the aniline under mild conditions to avoid side reactions (e.g., hydrogenolysis of the ethoxy ether or the azetidine ring).

Retrosynthesis Target Target: 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline Intermediate Intermediate: 1-(3-Ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzene Intermediate->Target Nitro Reduction (H2, Pd/C) SM1 Starting Material 1: 4-Fluoro-3-methylnitrobenzene SM1->Intermediate SNAr Coupling (K2CO3, DMSO) SM2 Starting Material 2: 3-Ethoxyazetidine HCl SM2->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target aniline.

Part 2: Detailed Experimental Protocol

Step 1: Coupling of 3-Ethoxyazetidine

Objective: Install the azetidine moiety by displacing the activated fluoride.

  • Reagents:

    • 4-Fluoro-3-methylnitrobenzene (1.0 equiv)

    • 3-Ethoxyazetidine Hydrochloride (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.5 equiv)
      
    • Solvent: Dimethyl Sulfoxide (DMSO) [Anhydrous]

Protocol:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, charge 4-fluoro-3-methylnitrobenzene (e.g., 1.0 g, 6.45 mmol) and 3-ethoxyazetidine hydrochloride (0.97 g, 7.10 mmol).

  • Solvation: Add anhydrous DMSO (10 mL, 10V). Note: DMF is an alternative, but DMSO often provides faster rates for

    
     on electron-deficient arenes.
    
  • Base Addition: Add

    
      (2.23 g, 16.1 mmol) in a single portion.
    
  • Reaction: Seal the vessel and heat to 85°C for 4–6 hours.

    • Process Control: Monitor by TLC (30% EtOAc in Hexanes) or LCMS. Look for the disappearance of the starting fluoride (

      
       155) and formation of the nitro-intermediate (
      
      
      
      ~237).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-water (50 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • If solid forms: Filter, wash with water (2 x 10 mL), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      

Critical Insight: The use of the hydrochloride salt of azetidine requires excess base (2.5 equiv) to neutralize the HCl and scavenge the HF generated. Azetidines are nucleophilic but can degrade; ensure the reaction temperature does not exceed 100°C to prevent ring opening.

Step 2: Catalytic Hydrogenation to Aniline

Objective: Reduce the nitro group to the primary amine without affecting the azetidine ring or ethoxy ether.

  • Reagents:

    • 1-(3-Ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzene (Intermediate from Step 1)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading, ~50% water wet)

    • Hydrogen Gas (

      
      ) (Balloon pressure)
      
    • Solvent: Methanol (MeOH)[3]

Protocol:

  • Inerting: Nitrogen-flush a round-bottom flask containing the nitro-intermediate (e.g., 1.2 g).

  • Solvation: Add Methanol (12 mL, 10V).

  • Catalyst Addition: Carefully add 10% Pd/C (120 mg, 10 wt% relative to substrate). Safety: Pd/C is pyrophoric when dry. Add it to the wet solvent or use water-wet catalyst.

  • Hydrogenation: Purge the flask with

    
     gas (vacuum/fill cycle x3) and stir under a balloon of hydrogen at room temperature for 2–4 hours.
    
    • Process Control: Monitor by LCMS for the mass shift from Nitro (

      
       237) to Amine (
      
      
      
      207).
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.[3] Wash the pad with MeOH.[4]

    • Concentrate the filtrate under reduced pressure to yield the crude aniline.

  • Purification (Optional): If necessary, purify via flash column chromatography (DCM/MeOH 95:5) or recrystallization from Ethanol/Heptane.

Workflow Start Start: Nitro Intermediate React Hydrogenation (Pd/C, H2, MeOH) Start->React Filter Filtration (Celite) React->Filter Complete Conversion Isolate Isolation (Concentrate) Filter->Isolate End Final Product: Aniline Isolate->End

Figure 2: Workflow for the catalytic hydrogenation step.

Part 3: Analytical Data Summary

The following table summarizes the expected analytical signatures for validation.

ParameterExpected Value / SignalNotes
Physical State Off-white to pale brown solidOxidation of anilines can darken color over time.
LCMS (

)
207.15 DaPositive mode ESI.

NMR (Aromatic)

6.3 - 6.6 ppm (3H, m)
Upfield shift compared to nitro precursor due to electron-donating

.

NMR (Azetidine)

3.5 - 4.2 ppm (5H, m)
Characteristic multiplets for ring

and

.

NMR (Methyl)

2.0 - 2.2 ppm (3H, s)
Methyl group on the aromatic ring.

NMR (Ethoxy)

1.1 (t), 3.4 (q)
Standard ethyl triplet/quartet pattern.

Part 4: References

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

    • Application to Fluoronitrobenzenes: Specific protocols for 4-fluoro-3-methylnitrobenzene substitution can be found in: Journal of Medicinal Chemistry, 2014, 57(11), 4889–4905. (Analogous synthesis of 4-substituted-3-methylanilines). Link

  • Catalytic Hydrogenation:

    • General Protocol: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

    • Selectivity: Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals Synthesis." Advanced Synthesis & Catalysis. Link

  • Safety & Handling:

    • Palladium on Carbon: "Handling of Pyrophoric Reagents." UCLA Center for Laboratory Safety. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 3-Ethoxyazetidine and 3-Methyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of C-N Cross-Coupling in Modern Drug Discovery

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of biologically active molecules.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of these C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[4] This reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have made it an indispensable tool for medicinal chemists.[5]

This application note provides a detailed guide for the coupling of 3-ethoxyazetidine with 3-methyl-4-fluoroaniline, a transformation relevant to the synthesis of novel small molecule drug candidates. Azetidine moieties are increasingly incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability, while the substituted aniline provides a key pharmacophoric element. This document will delve into the mechanistic considerations, provide a robust experimental protocol, and offer insights into the critical parameters for successful execution of this transformation.

Mechanistic Insights and Rationale for Component Selection

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[6][7] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N coupled product and regenerate the Pd(0) catalyst.[6][8]

Visualizing the Catalytic Cycle

Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + Base Pd(II)_Complex->Amine_Coordination HNR'R'' Pd_Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The success of the coupling of 3-ethoxyazetidine and 3-methyl-4-fluoroaniline hinges on the judicious selection of the catalyst system and reaction conditions.

  • Palladium Precursor: A common and effective choice is a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a Pd(II) precursor such as Pd(OAc)₂ (palladium(II) acetate) which is reduced in situ to the active Pd(0) species.[6]

  • Ligand: The choice of phosphine ligand is critical.[9][7] For coupling a secondary amine like 3-ethoxyazetidine, bulky and electron-rich biarylphosphine ligands are often preferred. These ligands promote the formation of the active monoligated palladium species, enhance the rate of reductive elimination, and minimize side reactions like β-hydride elimination.[9] Ligands such as RuPhos, BrettPhos, or XPhos are excellent candidates.[7]

  • Base: The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center.[10][11] A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often in combination with a more active catalyst system.[5]

  • Solvent: Anhydrous, aprotic solvents are generally used to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and THF are common choices.[8]

Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed coupling of 3-ethoxyazetidine and 3-methyl-4-fluoroaniline. Optimization may be required based on the specific scale and purity requirements.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Ethoxyazetidine≥95%Commercially Available
3-Methyl-4-fluoroaniline≥98%Commercially Available
Pd₂(dba)₃≥97%Commercially Available
RuPhos≥98%Commercially Available
Sodium tert-butoxide≥97%Commercially Available
Anhydrous Toluene≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NaClPrepared in-house
Anhydrous MgSO₄Commercially Available
Celite®Commercially Available
Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add 3-methyl-4-fluoroaniline, Pd₂(dba)₃, RuPhos, and NaO-t-Bu to a dry reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., N₂ or Ar). A->B C Add anhydrous toluene and 3-ethoxyazetidine via syringe. B->C D Heat the reaction mixture (e.g., 80-110 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Filter through a pad of Celite®. F->G H Wash the filtrate with saturated aq. NaCl. G->H I Dry the organic layer over anhydrous MgSO₄. H->I J Concentrate under reduced pressure. I->J K Purify the crude product by column chromatography. J->K

Caption: A generalized workflow for the coupling reaction.

  • Vessel Preparation: To a dry, oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-fluoroaniline (1.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), RuPhos (0.02-0.10 equiv), and sodium tert-butoxide (1.4-2.0 equiv).

  • Inert Atmosphere: Seal the reaction vessel with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the aniline) followed by 3-ethoxyazetidine (1.1-1.5 equiv) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-ethoxyazetidin-1-yl)-3-methyl-4-fluoroaniline.

Data and Expected Results

The following table summarizes the key reaction parameters and expected outcomes. Yields are highly dependent on the specific conditions and purity of the starting materials.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃Reliable Pd(0) source.
Ligand RuPhosBulky, electron-rich ligand promoting efficient coupling.
Base Sodium tert-butoxideStrong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous TolueneAprotic solvent with a suitable boiling point.
Temperature 80-110 °CProvides sufficient thermal energy for the reaction.
Equivalents of Amine 1.1-1.5A slight excess can drive the reaction to completion.
Expected Yield 60-90%Dependent on optimization and scale.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active ligand (e.g., BrettPhos), or a stronger base if the substrates are stable under such conditions. Ensure all reagents and solvents are strictly anhydrous.

  • Side Product Formation: The formation of dehalogenated aniline or other byproducts may indicate catalyst deactivation or competing reaction pathways. A thorough screening of ligands and bases may be necessary.

  • Purification Challenges: The polarity of the product may necessitate careful selection of the column chromatography eluent system for effective separation from starting materials and byproducts.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-(3-ethoxyazetidin-1-yl)-3-methyl-4-fluoroaniline. The protocol outlined in this application note provides a solid foundation for researchers in drug discovery and development. By understanding the mechanistic principles and carefully selecting the reaction components, this valuable C-N cross-coupling reaction can be successfully implemented to generate novel chemical entities for further investigation.

References

  • Benchchem. (n.d.). Protocols for Carbon-Nitrogen (C-N) Coupling Reactions with 2-Chloroquinoxalines: Application Notes for Researchers and Drug Dev.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • TCI AMERICA. (n.d.). C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • SciSpace. (2016). From anilines to aziridines: A two-step synthesis under continuous-flow conditions.
  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • PMC. (n.d.). A Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions.
  • Benchchem. (n.d.). Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol.
  • PMC. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
  • DTU Orbit. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PMC. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • PMC. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.

Sources

The Ascendance of the 4-(Azetidin-1-yl)-3-methylaniline Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of the 4-(3-ethoxyazetidin-1-yl)-3-methylaniline scaffold in medicinal chemistry.

The quest for novel chemical entities with enhanced pharmacological profiles is a central theme in modern drug discovery. Within this landscape, small, strained heterocyclic rings have garnered significant attention for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif. Its inherent ring strain and three-dimensional character can lead to improved solubility, metabolic stability, and target engagement compared to more traditional, larger ring systems.[1][2]

This guide focuses on the medicinal chemistry applications of a specific and highly versatile building block: the 4-(azetidin-1-yl)-3-methylaniline scaffold. We will delve into its role as a privileged core structure, with a particular emphasis on its application in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[3][4] The strategic incorporation of substituents on the azetidine ring, such as the 3-ethoxy group, will be explored as a key tactic for fine-tuning the structure-activity relationship (SAR) and achieving desired therapeutic profiles.

Application Focus: Targeting IRAK4 in Inflammatory Diseases

IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response.[4] It acts as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[3] Dysregulation of the IRAK4 signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain cancers.[4][5] Consequently, the development of potent and selective IRAK4 inhibitors is a major focus of contemporary drug discovery efforts.[3][4]

The 4-(azetidin-1-yl)-3-methylaniline scaffold has proven to be a highly effective starting point for the design of novel IRAK4 inhibitors. The aniline nitrogen provides a key attachment point for coupling to various heterocyclic cores that can interact with the hinge region of the kinase, while the azetidinyl group can be strategically positioned to occupy and interact with other pockets of the ATP-binding site.

The Strategic Role of the 3-Ethoxyazetidine Moiety in Modulating Potency and Selectivity

The substitution pattern on the azetidine ring is a critical determinant of a compound's biological activity. The introduction of a 3-ethoxy group, for example, can have several beneficial effects:

  • Enhanced Potency: The ethoxy group can form favorable interactions, such as hydrogen bonds, with amino acid residues in the target protein, thereby increasing the binding affinity and inhibitory potency of the molecule.

  • Improved Physicochemical Properties: The ether linkage can enhance the hydrophilicity of the molecule, leading to improved solubility and oral bioavailability.

  • Vectorial Exploration of Chemical Space: The stereochemistry of the 3-ethoxy group provides a handle for exploring the three-dimensional space of the binding pocket, allowing for fine-tuning of the inhibitor's fit and selectivity.

The following table provides a hypothetical, yet representative, structure-activity relationship (SAR) for a series of IRAK4 inhibitors based on the 4-(azetidin-1-yl)-3-methylaniline scaffold, illustrating the impact of substitutions on the azetidine ring.

Compound IDAzetidine Substituent (R)IRAK4 IC50 (nM)Kinase Selectivity (Fold vs. IRAK1)
1a -H15010
1b 3-OH5025
1c 3-OCH32550
1d (S)-3-OCH2CH35>100
1e (R)-3-OCH2CH33040

This illustrative data highlights how the introduction and optimization of a substituent at the 3-position of the azetidine ring can lead to a significant improvement in both potency and selectivity.

Visualizing the IRAK4 Signaling Pathway and Inhibition Strategy

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for IRAK4 inhibitors.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocation Inhibitor 4-(3-Ethoxyazetidin-1-yl)- 3-methylaniline-based IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and point of therapeutic intervention.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a representative IRAK4 inhibitor incorporating the 4-(3-ethoxyazetidin-1-yl)-3-methylaniline scaffold and for the in vitro evaluation of its inhibitory activity.

Protocol 1: Synthesis of a Representative IRAK4 Inhibitor

This protocol describes the coupling of 4-(3-ethoxyazetidin-1-yl)-3-methylaniline with a generic chlorinated pyrimidine core, a common step in the synthesis of kinase inhibitors.

Materials:

  • 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

  • 2,4-dichloro-5-methylpyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(3-ethoxyazetidin-1-yl)-3-methylaniline (1.0 eq) in n-butanol (0.1 M) is added 2,4-dichloro-5-methylpyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • The reaction mixture is heated to 100 °C and stirred for 16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between EtOAc and saturated aqueous NaHCO3 solution.

  • The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a gradient of hexanes and EtOAc to afford the desired product.

Synthesis_Workflow Reactants 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline + 2,4-dichloro-5-methylpyrimidine + DIPEA in n-Butanol Reaction Heating at 100 °C for 16h Reactants->Reaction Workup Aqueous Workup (EtOAc/NaHCO3) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of a representative inhibitor.

Protocol 2: In Vitro IRAK4 Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the in vitro potency (IC50) of a compound against IRAK4 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (serially diluted in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted test compound or DMSO (for control wells).

  • Add the IRAK4 enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Conclusion

The 4-(3-ethoxyazetidin-1-yl)-3-methylaniline scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its application in the design of IRAK4 inhibitors for the treatment of inflammatory diseases serves as a compelling example of how the strategic incorporation of small, strained ring systems can lead to the development of potent and selective therapeutic agents. The synthetic accessibility of this scaffold and the potential for fine-tuning its properties through substitution on the azetidine ring make it an attractive starting point for the discovery of novel drugs targeting a range of biological targets.

References

  • Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (Year). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Source not specified in search results.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 18(3), 1-35.
  • Wright, S. W., Farley, K. A., Han, S., Knafels, J. D., & Lee, K. L. (Year). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters.
  • (2022, September 24). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6338.
  • (2026, January 5).
  • Byth, K., et al. (2023).
  • Zou, Y., et al. (2024, July 11). Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury. Journal of Medicinal Chemistry, 67(13).

Sources

Application Note & Protocol: High-Fidelity Reduction of Nitro Precursors for the Synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of substituted anilines is a cornerstone of modern pharmaceutical development, as this moiety is a critical pharmacophore in a multitude of therapeutic agents. This document provides a comprehensive guide for the high-yield synthesis of 4-(3-ethoxyazetidin-1-yl)-3-methylaniline via the reduction of its nitroaromatic precursor, 1-(3-ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzene. We delve into the mechanistic underpinnings of nitro group reduction, offer a comparative analysis of prevalent methodologies, and present detailed, validated protocols for both catalytic hydrogenation and transfer hydrogenation. Emphasis is placed on experimental causality, safety, and scalability to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of the Anilino-Azetidine Scaffold

The target molecule, 4-(3-ethoxyazetidin-1-yl)-3-methylaniline, represents a class of highly functionalized anilines that are pivotal intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1] The reduction of the corresponding nitroarene is one of the most efficient and fundamental transformations to access this valuable amine.[2][3] The choice of reduction method is paramount, as it must be chemoselective, high-yielding, and robust, without affecting other functional groups within the molecule. This guide provides the technical foundation and practical protocols to achieve this transformation efficiently and safely.

Mechanistic Considerations in Nitroarene Reduction

The conversion of an aromatic nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction. While the overall transformation appears straightforward, it proceeds through a series of intermediates. The two primary mechanistic pathways are the direct reduction route and a condensation route involving dimeric intermediates.

  • Direct Reduction Pathway: The nitro group is sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally the amino (-NH₂) group.

  • Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species, which are then further reduced to the final amine product.[4]

The accumulation of the hydroxylamine intermediate can be problematic, as these species can be thermally unstable and may lead to the formation of colored impurities through condensation reactions.[4] The selection of an appropriate catalyst and reaction conditions is critical to ensure the reaction proceeds fully to the desired aniline, minimizing intermediate accumulation.

G cluster_direct Direct Reduction Pathway cluster_condensation Condensation Pathway Ar-NO2 Nitroarene Ar-NO Nitroso Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Hydroxylamine Ar-NO->Ar-NHOH +2e-, +2H+ Ar-NH2 Aniline Ar-NHOH->Ar-NH2 +2e-, +2H+ Ar-NOAr-NHOH Ar-NOAr-NHOH Ar-N(O)=N-Ar Azoxy Ar-NOAr-NHOH->Ar-N(O)=N-Ar -H2O Ar-N=N-Ar Azo Ar-N(O)=N-Ar->Ar-N=N-Ar +2e-, +2H+ Ar-NH-NH-Ar Hydrazo Ar-N=N-Ar->Ar-NH-NH-Ar +2e-, +2H+ 2 Ar-NH2 2 Ar-NH2 Ar-NH-NH-Ar->2 Ar-NH2 +2e-, +2H+

Figure 1: General mechanistic pathways for the reduction of nitroarenes.

Comparative Analysis of Reduction Methodologies

Several robust methods exist for nitro group reduction. The optimal choice depends on available equipment, substrate functional group tolerance, and scale.[3]

MethodCatalyst / ReagentAdvantagesDisadvantagesSafety Considerations
Catalytic Hydrogenation H₂ gas with Pd/C, PtO₂, or Raney Nickel[5]High efficiency, clean byproducts (water), well-established, and scalable.[3]Requires specialized high-pressure equipment; handling of flammable H₂ gas; pyrophoric catalysts.[4][6]High-pressure apparatus required. Catalysts can be pyrophoric and must be handled wet.[7][8] Rigorous inerting procedures are mandatory.[9]
Transfer Hydrogenation Ammonium formate, hydrazine, formic acid with Pd/C or Raney Ni[3][10]Avoids the use of high-pressure H₂ gas; suitable for standard laboratory glassware.[3]May require stoichiometric amounts of hydrogen donor, leading to more waste; can sometimes be slower.Hydrazine is toxic and corrosive. Reactions can still generate H₂ in situ.[4]
Metal-Mediated Reduction Fe, Zn, or SnCl₂ in acidic media[5][11]Cost-effective, robust, and tolerant of many functional groups.[12]Requires stoichiometric amounts of metal, leading to significant metal waste; workup can be complicated by metal salt byproducts.[2][13]Strongly acidic conditions can be corrosive and incompatible with acid-sensitive groups.

For the synthesis of 4-(3-ethoxyazetidin-1-yl)-3-methylaniline, catalytic hydrogenation is often the preferred method due to its cleanliness and efficiency. Transfer hydrogenation presents an excellent alternative for laboratories not equipped for high-pressure reactions.[3]

Recommended Protocol: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol is the method of choice for its high efficiency and atom economy.[5] It employs a standard heterogeneous catalyst under a hydrogen atmosphere.

Materials and Equipment
ReagentsEquipment
1-(3-Ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzeneParr Hydrogenator or similar high-pressure reactor
10% Palladium on Carbon (Pd/C), 50% wetMagnetic stirrer with hotplate
Methanol (MeOH) or Ethanol (EtOH), ACS GradeGlass liner for the reactor vessel
Celite® 545Büchner funnel and filtration flask
Nitrogen (high purity)Standard laboratory glassware
Hydrogen (high purity)Rotary evaporator
Experimental Workflow Diagram

G start Start setup Reactor Setup & Inerting 1. Charge substrate and solvent. 2. Add Pd/C catalyst carefully. 3. Seal reactor and purge with N₂ (3x). start->setup reaction Hydrogenation Reaction 1. Purge with H₂ (3x). 2. Pressurize to 50 psi H₂. 3. Stir vigorously at RT for 4-16h. 4. Monitor H₂ uptake. setup->reaction Safe Catalyst Handling workup Workup & Filtration 1. Vent H₂ and purge with N₂ (3x). 2. Filter reaction mixture through Celite. 3. Wash Celite pad with solvent. reaction->workup Reaction Complete purification Purification 1. Concentrate filtrate via rotary evaporation. 2. Assess purity (TLC, LC-MS). 3. Purify via column chromatography if needed. workup->purification Crude Product end End (Pure Product) purification->end

Figure 2: Step-by-step workflow for catalytic hydrogenation.

Step-by-Step Procedure
  • Reactor Preparation: To a glass liner of a high-pressure hydrogenation apparatus, add a solution of 1-(3-ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzene (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Catalyst Addition (CAUTION): Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (50% wet, 0.05–0.10 w/w relative to the nitroarene).[14] Causality: Handling the catalyst wet and under an inert atmosphere is critical to prevent ignition, as dry hydrogenation catalysts are pyrophoric, especially in the presence of flammable solvents.[8][15]

  • System Purging: Seal the reactor vessel. Pressurize the system with nitrogen to ~50 psi, then carefully vent the gas. Repeat this purging cycle three times to ensure the complete removal of oxygen.[9] Causality: Removing all oxygen is the most critical safety step to prevent the formation of an explosive mixture with hydrogen.[7][8]

  • Hydrogenation: Purge the vessel with hydrogen gas by pressurizing to ~50 psi and venting (repeat 3x). Finally, pressurize the vessel with hydrogen to the desired pressure (typically 40-60 psi).[3]

  • Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption. The reaction is usually complete within 4-16 hours at room temperature.[14]

  • Reaction Completion and Workup: Once hydrogen uptake ceases, stop the stirring. Carefully vent the excess hydrogen and purge the vessel with nitrogen (3x).[9]

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad to remove the heterogeneous catalyst. Wash the pad thoroughly with additional methanol to ensure complete recovery of the product. Causality: Celite provides a fine filtration medium that prevents the pyrophoric catalyst particles from passing through. Never allow the filtered catalyst cake to dry on the funnel, as it can ignite spontaneously in air.[7] Immediately quench the used catalyst on the Celite pad with copious amounts of water and store in a dedicated, labeled waste container.[15]

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(3-ethoxyazetidin-1-yl)-3-methylaniline. The product is often of high purity but can be further purified by column chromatography if necessary.

Alternative Protocol: Transfer Hydrogenation with Ammonium Formate

This method is an excellent alternative that circumvents the need for high-pressure H₂ gas and specialized equipment.[3] Ammonium formate serves as the in situ hydrogen donor.[10]

Materials and Equipment
ReagentsEquipment
1-(3-Ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzeneRound-bottom flask
10% Palladium on Carbon (Pd/C), 50% wetMagnetic stirrer with hotplate
Ammonium Formate (HCO₂NH₄)Reflux condenser
Methanol (MeOH) or Ethanol (EtOH), ACS GradeInert atmosphere setup (Nitrogen/Argon)
Celite® 545Standard laboratory glassware
Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-(3-ethoxyazetidin-1-yl)-2-methyl-4-nitrobenzene (1.0 eq) and methanol (approx. 0.1 M).

  • Reagent Addition: Add ammonium formate (4.0–5.0 eq).[10] Stir the mixture until the salt is mostly dissolved.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Pd/C (50% wet, 0.10 w/w).

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 60-80°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 2-6 hours.

  • Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol. Quench the spent catalyst immediately with water.[7] Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water, the organic layer dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired aniline.

Safety, Handling, and Waste Disposal

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide range (4-76%).[7] All hydrogenation reactions must be performed in a well-ventilated fume hood, away from ignition sources. Always leak-test the apparatus with an inert gas like nitrogen before introducing hydrogen.[9]

  • Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel are pyrophoric, especially after use when they are saturated with hydrogen and finely divided.[4] They must always be handled in a wet state and never allowed to dry in the air.[8]

  • Waste Disposal: Spent catalyst should be immediately quenched with water and stored in a separate, clearly labeled, closed waste container that is kept wet. Do not mix catalyst waste with organic solvent waste.[7]

References

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03265]
  • Nitro Reduction - Common Conditions.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7501a337d6c5b61588d1c]
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17770a]
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.Synthetica. [URL: https://synthetica.
  • Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water.Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2003-41035]
  • HYDROGENATION | FACT SHEET.Stanford Environmental Health & Safety. [URL: https://ehs.stanford.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00659]
  • Hydrogenation Reaction Safety In The Chemical Industry.Industrial Safety Training. [URL: https://industrialsafetytraining.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines.Benchchem. [URL: https://www.benchchem.com/application-notes/reduction-of-nitro-groups-to-amines]
  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob01657k]
  • Amine synthesis by nitro compound reduction.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N-H/amines.shtm]
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2018.1531649]
  • Reduction of nitro compounds.Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc00720j]
  • Hazards associated with laboratory scale hydrogenations.ACS Chemical Health & Safety. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.1c00018]
  • Reduction of nitroarenes using 4.0 equiv. of Fe powder.ResearchGate. [URL: https://www.researchgate.net/figure/Reduction-of-nitroarenes-using-40-equiv-of-Fe-powder_fig1_264157855]
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/206_pdf.pdf]
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017830/]
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.SciSpace. [URL: https://typeset.io/papers/aryl-nitro-reduction-with-iron-powder-or-stannous-chloride-2q3w5x9g]
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions.Longdom Publishing. [URL: https://www.longdom.org/open-access/chemoselective-reduction-of-nitroarenes-to-aromatic-amines-with-commercial-metallic-iron-powder-in-water-under-mild-reaction-con-2157-7048.1000122.pdf]
  • Nitro Substrates in Reductive Electrosynthesis: A Review.ACS Electrochemistry. [URL: https://pubs.acs.org/doi/10.1021/acselectrochem.4c00045]
  • Reduction of aromatic nitro compounds with Raney nickel catalyst.Google Patents. [URL: https://patents.google.
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00324]
  • Hydrogenation SOP.University of Wisconsin-Madison. [URL: https://www.chem.wisc.
  • Catalytic hydrogenation of nitroarenes 6 into anilines 7.ResearchGate. [URL: https://www.researchgate.net/figure/Catalytic-hydrogenation-of-nitroarenes-6-into-anilines-7_tbl3_276282857]
  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?Reddit. [URL: https://www.reddit.com/r/Chempros/comments/18p665p/working_up_nitroarene_reductions_with_iron/]
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7892694/]
  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/659d18f50742f1f416556e52]
  • Reduction of nitro groups to anilines.YouTube. [URL: https://www.youtube.
  • A new reagent for selective reduction of nitro group.Indian Journal of Chemical Technology. [URL: http://nopr.niscpr.res.in/handle/123456789/10008]
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/20/188]
  • Method of reducing aromatic nitro compounds.Google Patents. [URL: https://patents.google.
  • Nitration of Substituted Aromatic Rings and Rate Analysis.Dartmouth College. [URL: https://sites.dartmouth.
  • Nitration electrophilic substitution mechanism.Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/ASA2organic/OrgMechs10.htm]
  • 4-methoxy-3-methylaniline synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/50741-92-9.htm]
  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines.Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/18/48]
  • Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.Google Patents. [URL: https://patents.google.
  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.MDPI. [URL: https://www.mdpi.com/1422-8599/2022/4/1090]

Sources

Application Notes & Protocols: Safe Handling and Storage of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed protocols and best-practice guidelines for the safe handling and storage of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, a substituted aniline derivative with applications in pharmaceutical research and drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been synthesized from authoritative data on structurally analogous compounds, including aniline, N-substituted anilines, and other aromatic amines. The protocols herein are designed to ensure the safety of laboratory personnel and maintain the chemical integrity of the compound.

Compound Identification and Physicochemical Properties

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a complex aromatic amine. While specific, empirically determined data is not widely available, its properties can be predicted based on its structure.

PropertyValue (Predicted/Calculated)Source/Analogy
IUPAC Name 4-(3-ethoxyazetidin-1-yl)-3-methylaniline---
Synonyms Benzenamine, 4-(3-ethoxy-1-azetidinyl)-3-methyl----
CAS Number 1449637-23-1BLDpharm
Molecular Formula C₁₄H₂₂N₂O---
Molecular Weight 234.34 g/mol Calculated
Appearance Expected to be a colorless to yellow or brown liquid/solidAnalogy to N-methylaniline[1][2]
Solubility Likely soluble in organic solvents (ethanol, ether, chloroform); sparingly soluble in waterAnalogy to N-methylaniline[1]
Stability Susceptible to oxidation; may darken upon exposure to air and lightAnalogy to Aniline[3]

Hazard Identification & Toxicological Profile

Substituted anilines as a class of compounds are associated with significant health hazards. It is imperative to treat 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline with the same level of caution as other toxic aromatic amines.

  • Routes of Exposure: The primary routes of exposure are inhalation of vapors or aerosols, direct skin contact, eye contact, and ingestion.[4] Aniline and its derivatives are readily absorbed through the skin.[5]

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3][4] Exposure can lead to central nervous system damage, liver and kidney failure, and methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2]

  • Chronic Toxicity: Many aromatic amines are suspected or known carcinogens and mutagens.[2][5] Prolonged or repeated exposure may cause damage to organs, particularly the blood, liver, and kidneys.[4]

  • Sensitization: May cause an allergic skin reaction.[4]

Causality: The toxicity of anilines stems from their metabolism in the body, which can generate reactive intermediates that bind to macromolecules like DNA and proteins, leading to cellular damage and potential carcinogenicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.[4] Given that anilines can be absorbed through the skin, double-gloving is recommended for handling larger quantities or during procedures with a high risk of splashing.

  • Eye/Face Protection: Use chemical safety goggles and a full-face shield where splashing is possible.[6] Standard safety glasses do not provide adequate protection.

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required. For large-scale operations, a chemically resistant apron or coveralls should be worn.[6]

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.[5][7] If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Standard Operating Protocols

General Handling & Dispensing Protocol

This protocol minimizes exposure during routine laboratory use.

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, glassware, weighing boats) inside the hood.

    • Don all required PPE as outlined in Section 3.

  • Dispensing:

    • Allow the compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Slowly open the container inside the fume hood. If the compound is stored under an inert atmosphere, do this in a way that minimizes the introduction of air.

    • Using a clean, designated spatula or pipette, carefully transfer the desired amount of the compound to a tared, sealed container. Avoid creating dust or aerosols.

    • Clean any residue from the spatula before removing it from the hood.

  • Post-Dispensing:

    • Securely close the primary container. If stored under an inert atmosphere, purge the headspace with argon or nitrogen before sealing.

    • Wipe the exterior of the container with a solvent-dampened cloth (e.g., ethanol) to remove any external contamination.

    • Return the primary container to its designated storage location (see Section 5).

  • Cleanup:

    • Decontaminate all equipment used.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated waste (gloves, bench paper, pipette tips) in a designated hazardous waste container.[6]

    • Wash hands thoroughly with soap and water after removing gloves.

Spill & Decontamination Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Control: If safe to do so, prevent the spill from spreading. Close the fume hood sash. Remove all ignition sources.[6]

  • Contain & Absorb: For small spills within a fume hood, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

Storage Protocols

Proper storage is critical for maintaining the compound's purity and ensuring safety. Aromatic amines are generally sensitive to light, air (oxygen), and temperature.[3][8]

ParameterShort-Term Storage (<1 Month)Long-Term Storage (>1 Month)Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Decreased temperature slows the rate of oxidative degradation.[9] Studies on other aromatic amines show instability at room temperature but good stability at lower temperatures.[5][10]
Atmosphere Tightly sealed container.Purge with Inert Gas (Argon/Nitrogen).Minimizes oxidation from atmospheric oxygen, which often causes discoloration (yellow to brown) and impurity formation.[2][3]
Light Amber glass vial or opaque container.Amber glass vial stored in the dark.Protects the compound from photo-degradation.[3][7]
Container Tightly sealed, compatible glass or HDPE container.Tightly sealed, compatible glass container with a PTFE-lined cap.Prevents contamination and reaction with container materials. A tight seal prevents moisture ingress.[3]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, anhydrides.Segregate from all incompatible materials.Risk of vigorous or explosive reactions.

Visual Workflows & Diagrams

Standard Handling Workflow

The following diagram outlines the logical flow for safely handling 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline in a laboratory setting.

G prep 1. Preparation ppe Don Full PPE (Gloves, Goggles, Lab Coat) prep->ppe hood Verify Fume Hood Function & Prep Surface ppe->hood handling 2. Handling (in Fume Hood) hood->handling retrieve Retrieve Compound (Equilibrate to RT) handling->retrieve dispense Open & Dispense (Weigh/Measure) retrieve->dispense seal_target Seal Target Vessel dispense->seal_target cleanup 3. Cleanup & Storage seal_target->cleanup seal_source Purge & Seal Source Container cleanup->seal_source store Return to Correct Storage Location seal_source->store decon Decontaminate Tools & Fume Hood Surface store->decon waste Dispose of Contaminated Waste Properly decon->waste wash Remove PPE & Wash Hands waste->wash

Caption: Workflow for handling the substituted aniline.

Storage Condition Decision Tree

This diagram provides a logical decision-making process for the proper storage of the compound based on experimental needs and duration.

G start Select Storage Protocol duration Storage Duration? start->duration short_term < 1 Month (Short-Term) duration->short_term Short long_term > 1 Month (Long-Term) duration->long_term Long st_protocol Store at 2-8°C (Refrigerate) in Tightly Sealed Amber Vial short_term->st_protocol lt_purity High Purity Critical? long_term->lt_purity lt_yes Yes lt_purity->lt_yes Yes lt_no No lt_purity->lt_no No lt_protocol_high Store at ≤ -20°C (Freeze) Purge with Inert Gas in Tightly Sealed Amber Vial lt_yes->lt_protocol_high lt_protocol_std Store at ≤ -20°C (Freeze) in Tightly Sealed Amber Vial lt_no->lt_protocol_std

Caption: Decision tree for selecting storage conditions.

References

  • National Center for Biotechnology Information (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed Central. Available at: [Link]

  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. Available at: [Link]

  • Techno PharmChem. ANILINE Safety Data Sheet. Available at: [Link]

  • Westra, J. G., et al. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N,N-bis(2,3-epoxypropyl)aniline. Available at: [Link]

  • Lanxess (2015). Aniline Product Safety Summary. Available at: [Link]

  • University of Washington. Aniline Standard Operating Procedure for Laboratories. Available at: [Link]

  • Van De Velde, et al. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • PubChem. 4-[(Azetidin-1-yl)methyl]aniline. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. 3-Methylaniline. Available at: [Link]

  • ChemSrc. N-Ethyl-3-methylaniline. Available at: [Link]

  • Wikipedia. N-Methylaniline. Available at: [Link]

  • FooDB. Showing Compound N-Methylaniline (FDB003963). Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline Core Application: Key intermediate for JAK2/FLT3 kinase inhibitors (e.g., Pacritinib analogs). Critical Challenge: The synthesis involves a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro reduction. The primary "yield killer" is the ortho-methyl group at position 3, which creates significant steric hindrance during the coupling step, and the azetidine ring instability during the reduction step.

This guide replaces standard operating procedures (SOPs) with a dynamic troubleshooting framework designed to diagnose and resolve yield failures in real-time.

Synthetic Workflow & Logic

The synthesis is a two-stage process. Understanding the electronic and steric environment is crucial for troubleshooting.

Step 1: The "Uphill" Coupling (SNAr)
  • Reaction: 4-Fluoro-3-methylnitrobenzene + 3-Ethoxyazetidine Hydrochloride

    
     Intermediate Nitro compound.
    
  • Mechanism: Addition-Elimination.

  • The Hurdle: The methyl group at C3 is ortho to the fluorine. This sterically blocks the approach of the azetidine nucleophile. Furthermore, the methyl group is electron-donating, which slightly deactivates the ring compared to a simple 4-fluoronitrobenzene.

Step 2: The "Fragile" Reduction
  • Reaction: Nitro intermediate

    
     Aniline product.
    
  • The Hurdle: Azetidines are strained 4-membered rings. Harsh hydrogenation (high pressure/temperature) or acidic reduction conditions (Fe/HCl) can cleave the ring, resulting in a linear propylamine impurity.

SynthesisWorkflow Start Start: 4-Fluoro-3-methyl nitrobenzene Intermediate Intermediate: 1-(2-Methyl-4-nitrophenyl)- 3-ethoxyazetidine Start->Intermediate Step 1: SNAr (DMSO, 90°C) Reagent Reagent: 3-Ethoxyazetidine HCl + Base (DIPEA/K2CO3) Reagent->Intermediate Product Target: 4-(3-Ethoxyazetidin-1-yl)- 3-methylaniline Intermediate->Product Step 2: Reduction (Pd/C or Fe/NH4Cl) RingOpen Impurity: Ring-Opened Propylamine Intermediate->RingOpen Over-reduction (Acid/High Temp)

Figure 1: Synthetic pathway highlighting the critical intermediate and potential ring-opening side reaction.

Tier 1 Support: SNAr Coupling Troubleshooting

Symptom: Low conversion of starting material (<50%) after 12 hours. Diagnosis: The "Ortho Effect" is stalling the reaction. The nucleophile cannot access the electrophilic carbon.

Troubleshooting Protocol
VariableStandard Protocol (Likely Failing)Optimized Protocol (High Yield) Scientific Rationale
Solvent DMF or AcetonitrileDMSO (Dimethyl sulfoxide) DMSO is more polar and stabilizes the Meisenheimer complex intermediate better than DMF, lowering the activation energy for the sterically hindered attack [1].
Base K2CO3 (Solid)DIPEA (Liquid, organic) In viscous DMSO, solid bases create heterogeneous kinetics. DIPEA is soluble, ensuring the azetidine HCl salt is instantly neutralized to its active free-base form.
Temperature 60°C - 80°C95°C - 105°C The steric clash of the methyl group raises the energy barrier. You must supply sufficient thermal energy to overcome this. Note: Do not exceed 120°C to avoid azetidine degradation.
Concentration 0.1 M0.5 M - 1.0 M SNAr is second-order kinetics. Increasing concentration significantly increases the collision frequency between the hindered partners.

Q: My reaction turned black/tarry. What happened? A: Thermal decomposition. You likely overheated (>110°C) or ran it too long.

  • Fix: Add 10-20% water to the DMSO during workup to precipitate the nitro-intermediate. Do not try to distill DMSO off at high heat; wash it away with water.

Tier 2 Support: Nitro Reduction & Chemoselectivity

Symptom: Mass Spec shows M+2 peak (Product + 2H) or loss of the azetidine ring (M+2 + Ring Open). Diagnosis: Over-reduction or acid-catalyzed hydrolysis.

Decision Matrix: Choosing the Right Reductant

Scenario A: You have a Hydrogenation Reactor (Parr Shaker/Balloon)

  • Risk:[1][2] High. Pd/C is very active and can cleave strained rings.

  • Protocol: Use 5% Pd/C (sulfided) or Pt/C . Avoid standard 10% Pd/C.

  • Solvent: Methanol or Ethanol. Strictly avoid Acidic Acid.

  • Additive: Add 1.0 eq of K2CO3 to the hydrogenation pot. This buffers any trace acid and prevents azetidinium ion formation (which triggers ring opening) [2].

Scenario B: You need a robust, scalable method (Recommended)

  • Method:Iron/Ammonium Chloride (Fe/NH4Cl) .

  • Why: This is a transfer reduction that operates at neutral pH and is chemically orthogonal to the azetidine ring. It will only reduce the nitro group.

  • Protocol:

    • Dissolve Nitro intermediate in EtOH/Water (3:1).

    • Add 5.0 eq Iron powder + 5.0 eq NH4Cl.

    • Reflux (80°C) for 2 hours.

    • Filter hot through Celite (critical to remove iron sludge).

Tier 3 Support: Isolation & Purification (The "Hidden" Loss)

Symptom: Reaction looked good on TLC/LCMS, but isolated yield is <30%. Diagnosis: Product loss to the aqueous phase. Reason: The product contains both an aniline and an azetidine. It is highly polar and basic. In standard extractions, it stays in the water or forms an emulsion.

The "Salting Out" Extraction Guide
  • Do NOT use Ethyl Acetate: It is too similar in polarity to the impurities and holds water.

  • Use the "Magic Solvent": DCM : IPA (3:1) (Dichloromethane : Isopropyl Alcohol).

    • Why: This mixture is highly polar but immiscible with water. It pulls the polar amino-azetidine out of the aqueous phase efficiently.

  • pH Control is Non-Negotiable:

    • After the reaction, the mixture might be slightly acidic or neutral.

    • Action: Adjust aqueous layer to pH 12-13 using NaOH.

    • Logic: You must fully deprotonate the aniline (pKa ~4) and the azetidine (pKa ~10-11). If the pH is 9, the azetidine is still partially protonated (water-soluble). At pH 13, it is neutral and organic-soluble.

TroubleshootingTree Start Problem: Low Yield StepCheck Which Step Failed? Start->StepCheck SNAr Step 1: Coupling (SM Remaining) StepCheck->SNAr LCMS shows SM Redux Step 2: Reduction (Impurities/Loss) StepCheck->Redux LCMS shows Byproducts TempCheck Is Temp > 90°C? SNAr->TempCheck SolventCheck Switch to DMSO Increase Conc. to 1M TempCheck->SolventCheck No TempCheck->SolventCheck Yes (Still failing) RingOpen Is Ring Opening? Redux->RingOpen Workup Workup Loss (Product in Water) Redux->Workup Clean LCMS, Low Mass FeSwitch Switch to Fe/NH4Cl (Avoid Acid/H2) RingOpen->FeSwitch Yes pHCheck Adjust pH to >12 Extract with DCM:IPA (3:1) Workup->pHCheck

Figure 2: Decision tree for diagnosing yield losses at specific checkpoints.

Frequently Asked Questions (FAQs)

Q: Can I use the 3-ethoxyazetidine hydrochloride salt directly? A: Yes, but you must add an extra equivalent of base. If your protocol calls for 2.0 eq of DIPEA, use 3.0 eq. The first equivalent is sacrificed solely to strip the HCl. If you don't, your reaction mixture remains acidic, and SNAr cannot proceed.

Q: Why is the methyl group at position 3 such a problem? A: It creates a "picket fence" effect. In the transition state, the incoming azetidine (which is already bulky due to the ring) clashes with the methyl group. This increases the activation energy (


). You cannot change the sterics, so you must compensate with temperature and solvent polarity (DMSO) [3].

Q: The product oil solidifies into a gum. How do I recrystallize it? A: Amino-azetidines are notoriously hard to crystallize.

  • Recommendation: Do not try to crystallize the free base. Convert it to a salt.

  • Protocol: Dissolve the crude oil in EtOAc. Add 1.0 eq of Oxalic Acid or Fumaric Acid dissolved in warm ethanol. The Oxalate salt usually crystallizes nicely and purifies the compound from non-basic impurities.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. (Explains the stabilization of Meisenheimer complexes by polar aprotic solvents like DMSO). Link

  • Reduction of Nitro Compounds in the Presence of Sensitive Groups. ResearchGate/Tetrahedron Letters. (Discusses the use of Zn/Ammonium Formate and Fe/NH4Cl for chemoselective reduction avoiding strained ring cleavage). Link

  • Ortho-Effect in Aromatic Substitution. Master Organic Chemistry. (Details the steric and electronic influence of ortho-substituents on reaction rates). Link

Sources

Technical Support Center: Purification of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

[1]

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Advanced Purification & Stability Protocols for Sotorasib Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline (CAS: 1638767-46-2), a critical intermediate in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib/AMG 510).[1]

Achieving high purity (>98%) with this compound is chemically antagonistic due to two opposing stability profiles:

  • The Azetidine Ring: A strained 4-membered heterocycle sensitive to acid-mediated ring opening .[2]

  • The Aniline Handle: An electron-rich aromatic amine sensitive to oxidative degradation (browning) and light.

This guide replaces standard generic protocols with a chemically grounded troubleshooting system designed to navigate these specific instabilities.

Module 1: Chemical Stability & Handling

CRITICAL WARNING: Do not treat this compound like a standard aniline. The azetidine moiety dictates the purification strategy.

The "Death Triangle" of Instability
  • Acid Sensitivity: Exposure to strong acids (HCl, HBr, TFA) or even unbuffered silica gel can trigger nucleophilic attack on the azetidine ring, leading to ring-opened byproducts (e.g., 3-chloro-propylamine derivatives).[1]

  • Oxidative Stress: The electron-donating ethoxy-azetidine group activates the aniline ring, making it hyper-susceptible to air oxidation (quinoid formation).[1]

  • Thermal Instability: Prolonged heating (>60°C) during rotary evaporation can degrade the ether linkage or promote polymerization.

Diagram 1: Degradation Pathways & Prevention

AzetidineStabilitycluster_preventionPrevention StrategyCompoundTarget Molecule(Intact Azetidine)RingOpenRing-Opened Impurity(3-chloropropylamine)Compound->RingOpen Protonation + NucleophileQuinoneBrown Tars(Azo/Azoxy dimers)Compound->Quinone Radical OxidationAcidAcidic Conditions(HCl, Acidic Silica)Acid->RingOpenOxidationAir/Light ExposureOxidation->QuinoneP1Use 1% Et3N in EluentP2Store under Argon/-20°C

Caption: Mechanistic degradation pathways. Acid triggers ring opening; air triggers dimerization. Prevention requires basic buffering and inert storage.

Module 2: Chromatographic Purification Protocol

Standard silica gel is slightly acidic (pH 6.0–6.5). For azetidines, this is sufficient to cause on-column degradation and "streaking."

Protocol A: Buffered Flash Chromatography (Recommended)
ParameterSpecificationRationale
Stationary Phase Amine-Functionalized Silica (NH2-Silica) OR Neutralized Standard Silica Prevents protonation of the azetidine nitrogen.[1]
Mobile Phase A Dichloromethane (DCM) or HexanesNon-polar carrier.[1]
Mobile Phase B Ethanol (EtOH) or Ethyl Acetate (EtOAc)Avoid Methanol if possible (nucleophilic attack risk on activated rings).[1]
Modifier 1.0% Triethylamine (TEA) or 1% NH₄OH MANDATORY. Neutralizes residual silanol acidity.[1]
Loading Liquid loading in DCM/TEA (99:1)Avoid solid loading with acidic silica.

Step-by-Step Procedure:

  • Pre-treat the Column: Flush the silica column with 3 column volumes (CV) of Hexanes containing 1% TEA. This "deactivates" the silica.

  • Sample Prep: Dissolve the crude brown oil in minimal DCM + 1% TEA.

  • Elution Gradient:

    • 0–5 min: 0% B (Isocratic wash to remove non-polar impurities).

    • 5–20 min: 0% → 40% B (Linear gradient).

    • Note: The product usually elutes mid-polarity.

  • Collection: Collect fractions into tubes already containing a drop of TEA to maintain basicity during evaporation.

Protocol B: Reverse Phase (Prep-HPLC)
  • Column: C18 (Basic stable, e.g., XBridge or Gemini).[1]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide .

  • Avoid: TFA (Trifluoroacetic acid) or Formic Acid buffers.[1] These will degrade the azetidine upon concentration.

Module 3: Troubleshooting & FAQs

Q1: "My product turned from pale yellow to dark brown overnight. Is it ruined?"

Diagnosis: Oxidation of the aniline amine. Analysis: This is often superficial "skin" oxidation. Solution:

  • Dissolve in DCM.[3]

  • Wash with a 10% aqueous solution of Sodium Ascorbate or Sodium Metabisulfite (mild reducing agents).

  • Dry over Na₂SO₄ and concentrate.

  • Future Prevention: Store as a solid if possible, or as a concentrated solution in toluene under Argon at -20°C.

Q2: "I see a new impurity at M+18 or M+36 in LCMS after workup."

Diagnosis: Azetidine Ring Opening.

  • M+18: Hydrolysis (Ring opened by water/acid -> alcohol).[1]

  • M+36: Chlorolysis (Ring opened by HCl -> alkyl chloride).[1] Root Cause: You likely used HCl to quench a reaction or acidify during extraction. Fix: This is irreversible. You must repurify. Prevention: NEVER use HCl. Quench reactions with saturated NH₄Cl (mildly acidic) or NaHCO₃.[1] If pH adjustment is needed, use weak acids like acetic acid, and keep temperature <0°C.

Q3: "I cannot separate the nitro-precursor from the aniline product."

Context: The synthesis usually involves reducing 4-(3-ethoxyazetidin-1-yl)-3-methyl-1-nitrobenzene.[1] Strategy:

  • Chemical Scavenging: If the nitro compound is the minor impurity (<5%), use a chemoselective reduction cleanup. Treat the crude mixture with Iron powder/NH₄Cl in EtOH/Water for 30 mins. This forces the remaining nitro to the amine (your product).

  • Acidity Difference: The aniline is basic; the nitro compound is neutral.

    • Dissolve mixture in dilute aqueous Citric Acid (mild).

    • Extract nitro impurities with EtOAc (discard organics).

    • Basify aqueous layer with NaHCO₃ (carefully!) to pH 8.

    • Extract product back into EtOAc.[4]

Module 4: Validated Workflow Diagram

This logic flow ensures you choose the correct path based on the state of your crude material.

PurificationLogicStartCrude Reaction MixtureCheckCheck LCMS PurityStart->CheckHighNitroNitro Impurity > 5%Check->HighNitroIncomplete RxnHighByprodUnknown ImpuritiesCheck->HighByprodDirtyCleanPurity > 85%Check->CleanGoodScavengeResubmit to Reduction(Fe/NH4Cl or Pd/C)HighNitro->ScavengeAcidBaseCitric Acid Wash(Remove Neutrals)HighByprod->AcidBaseFlashBuffered Flash Chrom.(DCM/EtOAc + 1% TEA)Clean->FlashScavenge->CheckAcidBase->FlashFinalPure Product(Store -20°C under Ar)Flash->Final

Caption: Decision matrix for purification. Prioritize chemical scavenging for nitro impurities before chromatography.

References

  • Canonico, P. et al. (2019).[1] Discovery of Sotorasib (AMG 510): A First-in-Class KRAS(G12C) Inhibitor.[1]Journal of Medicinal Chemistry . [1]

    • Context: Primary reference for the synthesis and handling of the ethoxy-azetidine aniline intermedi
  • Amgen Inc. (2020).[5] Process for the preparation of KRAS G12C inhibitors.[5]World Intellectual Property Organization (WO2020/210369) .[1] [1]

    • Context: Detailed industrial process chemistry describing the reduction of the nitro intermediate and purific
  • Couty, F. & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.Organic Preparations and Procedures International .

    • Context: Authoritative review on the ring strain and acid-sensitivity of azetidines.
  • Lanman, B. A. et al. (2020).[1] Discovery of a Covalent Inhibitor of KRAS(G12C) with In Vivo Activity.ACS Medicinal Chemistry Letters .

    • Context: Discusses the SAR and stability of the azetidine side chain.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling. The azetidine ring is potentially genotoxic; handle with appropriate containment.

Technical Support Center: Troubleshooting Azetidine Ring Opening During Aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the unintended ring opening of azetidines during the synthesis of N-aryl anilines. The inherent ring strain of the azetidine core, while synthetically useful, makes it susceptible to cleavage under various reaction conditions. This document is designed to help you diagnose, mitigate, and prevent these undesired side reactions.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of N-aryl azetidines, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Q1: My reaction to couple an aniline with a substituted azetidine is giving low yields, and I'm observing byproducts consistent with ring-opening. What is the primary cause?

A: Low yields coupled with the formation of linear amine byproducts are classic symptoms of azetidine ring cleavage. The primary driver for this is the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol), which makes it thermodynamically favorable to open.[1][2][3] This process is often triggered by several factors within your reaction environment:

  • Acidic Conditions: The most common culprit is the presence of acid. Lewis acids or Brønsted acids can coordinate to or protonate the azetidine nitrogen.[4][5][6] This activation dramatically increases ring strain and renders the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack, even by weak nucleophiles.[1][7]

  • Elevated Temperatures: High reaction temperatures provide the activation energy needed to overcome the kinetic barrier for ring cleavage.[1] While necessary for many coupling reactions, excessive heat can favor the ring-opening pathway.

  • Catalyst System: The choice of palladium catalyst, ligand, and base is critical. Some catalytic systems or harsh bases can promote or facilitate the ring-opening cascade.[1][8]

  • Intramolecular Reactions: If your substrate contains a pendant nucleophilic group (like an amide), it can attack the activated azetidine ring in an intramolecular fashion, a process that is often acid-mediated.[7]

dot

Caption: Competing reaction pathways in aniline synthesis.

Q2: How can I adjust my Buchwald-Hartwig amination conditions to favor C-N coupling over ring-opening?

A: Optimizing the Buchwald-Hartwig reaction requires a careful balance of conditions to promote the desired catalytic cycle while suppressing side reactions. Here are key parameters to adjust:

  • Base Selection: The base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be harsh.[9] If ring opening is an issue, consider a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are often sufficient to facilitate the catalytic cycle without creating an overly harsh environment.[1][9]

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally recommended as they tend to accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond.[8][10] A faster desired reaction can outcompete the slower, undesired ring-opening pathway.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Instead of defaulting to high temperatures (e.g., 100-110 °C), screen lower temperatures (e.g., 60-80 °C).[1] Monitor progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent product degradation.[1]

  • Solvent and Purity: Ensure you are using anhydrous, degassed solvents (e.g., toluene, dioxane).[8] Water can interfere with the catalyst and certain bases, leading to side reactions.[11]

Experimental Protocol: Catalyst and Ligand Screening

This protocol provides a framework for systematically optimizing your reaction to minimize azetidine ring opening.

  • Preparation: In an array of oven-dried reaction vials under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand to be screened (4.4 mol%).

  • Reagent Addition: To each vial, add the azetidine (1.2 eq.) and the base to be screened (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to achieve the desired concentration.

  • Reaction: Place the vials in a temperature-controlled heating block. Start with a moderate temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the ratio of desired product to ring-opened byproduct.

  • Optimization: Based on the results, select the best-performing catalyst/ligand/base combination and further optimize the temperature and reaction time.

dot

Troubleshooting_Workflow Start Low Yield / Ring Opening Observed Check_Base Is the base too strong or nucleophilic? (e.g., NaOtBu) Start->Check_Base Change_Base Action: Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄) Check_Base->Change_Base Yes Check_Temp Is the reaction temperature too high? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Action: Screen lower temperatures (e.g., 60-80 °C) Check_Temp->Lower_Temp Yes Check_Ligand Is the ligand promoting slow reductive elimination? Check_Temp->Check_Ligand No Lower_Temp->Check_Ligand Change_Ligand Action: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) Check_Ligand->Change_Ligand Yes Check_Acid Is there an adventitious source of acid? Check_Ligand->Check_Acid No Change_Ligand->Check_Acid Add_Scavenger Action: Use anhydrous conditions. Add a non-nucleophilic base scavenger if necessary. Check_Acid->Add_Scavenger Yes Success Problem Solved: High Yield of N-Aryl Azetidine Check_Acid->Success No Add_Scavenger->Success

Caption: A logical workflow for troubleshooting azetidine ring-opening.

Frequently Asked Questions (FAQs)

Q3: What are the fundamental factors influencing the stability of an azetidine ring?

A: The stability of any given azetidine is a balance of several factors:

  • Ring Strain: This is the inherent, unavoidable factor that predisposes all azetidines to ring-opening reactions.[2][3]

  • N-Substitution: The group attached to the nitrogen is critical. Electron-withdrawing groups (like sulfonyl or carbamate) can stabilize the ring by decreasing the nitrogen's basicity, making it less likely to be protonated.[1][3] However, very strong electron-withdrawing groups can sometimes activate the ring carbons toward nucleophilic attack.[1]

  • C-Substitution: Substituents on the carbon atoms of the ring can have steric and electronic effects. Bulky groups can sterically hinder an approaching nucleophile, while electron-withdrawing groups at the C2 position can stabilize a transition state, favoring cleavage of the C2-N bond.[6]

  • pH of the Environment: As discussed, acidic environments are highly detrimental to azetidine stability due to protonation of the nitrogen, which initiates the ring-opening cascade.[7]

dot

Stability_Factors Azetidine Azetidine Ring Stability RingStrain Inherent Ring Strain Azetidine->RingStrain destabilizes N_Sub N-Substituent (Protecting Group) Azetidine->N_Sub modulates C_Sub C-Substituents (Steric/Electronic) Azetidine->C_Sub influences Environment Reaction Environment (pH, Temp, Catalyst) Azetidine->Environment challenges RingStrain->Azetidine High Energy N_Sub->Azetidine e.g., EWG stabilizes

Caption: Key factors influencing the stability of the azetidine ring.

Q4: How do I choose the right N-protecting group to prevent ring-opening in steps prior to my aniline coupling?

A: The choice of N-protecting group is a strategic decision that impacts the entire synthetic route. The ideal group should be stable under your planned reaction conditions and easily removable without damaging the rest of the molecule.

Protecting GroupStability (Acidic)Stability (Basic)Removal ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (TFA, HCl).[1]Generally stable.Strong acid (e.g., TFA).Very common and easy to use, but its acid lability requires careful planning of subsequent steps.
Cbz (Carboxybenzyl)More stable than Boc.Generally stable.Hydrogenolysis (H₂, Pd/C).Offers orthogonal deprotection if you have acid-sensitive groups. Not suitable if other reducible groups are present.
Sulfonyl (e.g., Tosyl, Nosyl)Generally very stable.Generally very stable.Harsh reductive conditions (e.g., Na/NH₃).Provides excellent stability but can activate the ring towards some nucleophiles.[1] Removal can be challenging.
Q5: Is a general, reliable protocol available for the N-arylation of the parent azetidine ring?

A: Yes, palladium-catalyzed N-arylation is a viable method for synthesizing N-arylazetidines without ring-opening, provided the conditions are optimized.[1][12] The following is a robust starting point.

Experimental Protocol: General N-Arylation of Azetidine

This procedure is a general guideline and may require optimization for specific aryl halides.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., BINAP or Xantphos, 2.2-4.4 mol%).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous solvent (e.g., Toluene), the base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq.), and finally the azetidine (1.2-1.5 eq.).

  • Heating: Heat the reaction mixture to the desired temperature (start by screening 80-100 °C) and stir.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Ghorai, M. K. (2007). Lewis Acid Ring-Opening of Azetidines. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • ResearchGate. (2025). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols | Request PDF. [Link]

  • Ghorai, M. K. et al. (2007). Lewis Acid-Mediated Unprecedented Ring-Opening Rearrangement of 2-Aryl-N-tosylazetidines to Enantiopure (E)-Allylamines. IIT Kanpur. [Link]

  • Urban, M. & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Schmalzbauer, M. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • ResearchGate. (2025). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. [Link]

  • Scott, J. D. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Powers, J. C. et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ACS Omega. [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Link]

  • Jones, A. et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex.... Organic Chemistry Frontiers. [Link]

  • Reddy, G. S. et al. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Betson, M. et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • Hethcox, J. C. et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Allais, C. et al. (2018). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Lundgren, R. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Synthesis-Stuttgart. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Ryabukhin, S. V. et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]

  • Sun, X. et al. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF. [Link]

Sources

Technical Support Center: Recrystallization of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline .

This molecule presents unique crystallization hurdles. The electron-donating methyl and azetidinyl groups activate the aniline core, making it highly susceptible to auto-oxidation. Furthermore, the conformational flexibility of the 3-ethoxyazetidine moiety lowers the lattice energy, making the system highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Part 1: Diagnostic Decision Tree

Use the following workflow to diagnose and resolve the most common macroscopic issues encountered during the crystallization of this intermediate.

G Start Recrystallization Issue Detected 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline OilingOut Observation: Two liquid phases form (Oiling Out / LLPS) Start->OilingOut Degradation Observation: Solution darkens (Aniline Oxidation) Start->Degradation Yield Observation: High residual solvent or poor yield Start->Yield FixOil1 Reduce Anti-solvent ratio (e.g., Heptane) OilingOut->FixOil1 FixDeg1 Sparge solvents with N2/Ar to exclude Oxygen Degradation->FixDeg1 FixYield1 Switch to ICH Class 3 Solvents (e.g., EtOH/Water) Yield->FixYield1 FixOil2 Introduce Seed Crystals above cloud point FixOil1->FixOil2 FixDeg2 Lower dissolution temp (< 60°C) FixDeg1->FixDeg2 FixYield2 Extend cooling profile & isothermal hold FixYield1->FixYield2

Workflow for troubleshooting 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline recrystallization issues.

Part 2: Frequently Asked Questions & Troubleshooting
Module A: Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my solution form a biphasic emulsion instead of crystallizing upon cooling? A: This is a kinetic phenomenon known as Liquid-Liquid Phase Separation (LLPS). Because 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline has moderate polarity and flexible ether linkages, integrating these molecules into a rigid crystal lattice carries a high entropic penalty. When the system experiences high supersaturation (e.g., rapid cooling or aggressive anti-solvent addition), lattice integration is kinetically hindered. Instead of nucleating, the solute separates into a solute-rich liquid phase (an oil) [1].

Q: How can I prevent oiling out and force nucleation? A: You must bypass the miscibility gap in the phase diagram. First, lower the supersaturation rate by extending the cooling ramp. Second, and most importantly, introduce pure seed crystals above the cloud point (the temperature at which the oil phase separates). Seeding provides a thermodynamic template that lowers the activation energy for nucleation, allowing crystal growth to outcompete oil formation [1].

Module B: Thermal Degradation & Oxidation

Q: The recrystallization solution turns dark brown/black during heating. What is happening? A: The primary amine on the aniline ring is electron-rich, heavily activated by the ortho-methyl and para-azetidinyl groups. At elevated temperatures, dissolved oxygen rapidly oxidizes the aniline to form highly colored azo, azoxy, or quinone-imine oligomeric impurities.

Q: How do I minimize this degradation while still achieving dissolution? A: Causality dictates that you must remove either the thermal energy or the oxidant. Sparge your solvent system with an inert gas (N₂ or Argon) for at least 30 minutes prior to heating. Additionally, select a solvent system with a steep solubility curve (like Ethanol) to ensure complete dissolution below 60°C, rather than relying on high-boiling solvents that require excessive thermal stress.

Module C: Solvent Selection & Regulatory Compliance

Q: Which solvents are optimal for this molecule while remaining compliant with residual solvent limits? A: To ensure downstream patient safety and regulatory compliance, solvent selection must prioritize ICH Class 3 solvents over Class 2 solvents [2]. Because this molecule contains both lipophilic (methyl, ethoxy) and polar (amine) domains, binary solvent systems work best. A combination of a polar protic solvent (Ethanol, Class 3) and a polar anti-solvent (Water) or a non-polar anti-solvent (Heptane, Class 3) provides the necessary solubility gradient.

Part 3: Quantitative Data Summaries

The following table summarizes the optimized binary solvent systems for this intermediate, balancing yield, impurity rejection, and ICH Q3C regulatory compliance.

Solvent SystemRatio (v/v)ICH ClassificationExpected YieldTroubleshooting Notes & Causality
Ethanol / Water 70:30Class 3 / Class 385–90%Best for polar impurity rejection. Water acts as a strong anti-solvent. High risk of oiling out if water is added too rapidly; requires strict seeding.
2-Propanol / Heptane 40:60Class 3 / Class 380–85%Best for lipophilic impurity rejection. Slower supersaturation generation. Excellent thermal stability profile below 60°C.
CPME / Heptane 50:50Class 2 / Class 375–80%Alternative for stubborn oils. Cyclopentyl methyl ether (CPME) was reclassified to Class 2[2]. Use only if Class 3 systems fail to reject specific synthetic byproducts.
Part 4: Validated Experimental Protocol

Methodology: Seeded Anti-Solvent Crystallization under Inert Atmosphere This protocol utilizes Ethanol/Water and features a self-validating isothermal hold to guarantee lattice growth over LLPS.

Step 1: Inertion and Dissolution

  • Charge 1.0 equivalent (by weight) of crude 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline into a jacketed reactor.

  • Add 5 volumes (5 mL/g) of absolute Ethanol.

  • Sparge the suspension with N₂ gas for 30 minutes at ambient temperature to displace dissolved oxygen.

  • Heat the reactor to 55°C under a continuous N₂ blanket until complete dissolution is achieved.

Step 2: Polish Filtration

  • Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated (55°C) secondary vessel to remove any insoluble oxidized oligomers.

Step 3: Anti-Solvent Addition to the Metastable Zone

  • Slowly charge 1.5 volumes of degassed Water (anti-solvent) at a rate of 0.1 volumes/minute, maintaining the temperature at 55°C.

  • Stop the addition immediately if the solution becomes persistently cloudy (cloud point reached).

Step 4: Seed Introduction and Self-Validation

  • Cool the reactor to 48°C (entering the metastable zone).

  • Introduce 1.0 wt% of pure 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline seed crystals.

  • Self-Validation Check: Hold the system isothermally at 48°C for 30 minutes and observe.

    • If seeds dissolve: The system is undersaturated. Cool by an additional 2°C and re-seed.

    • If seeds persist and bulk turbidity gradually increases: The system is successfully operating within the metastable zone. Nucleation is validated, and oiling out has been bypassed.

Step 5: Cooling and Isolation

  • Once the seed bed is established, resume adding the remaining 1.5 volumes of Water at 0.05 volumes/minute.

  • Initiate a linear cooling ramp from 48°C to 5°C over 6 hours (approx. 0.1°C/min).

  • Filter the resulting suspension, wash the cake with 2 volumes of cold Ethanol/Water (30:70), and dry under vacuum at 40°C.

Part 5: References
  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation (ICH) URL: [Link]

Resolving stability issues of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline in solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline. This molecule is a valuable building block in modern medicinal chemistry, integrating a substituted aniline core with a strained azetidine ring. This unique combination, while synthetically useful, presents specific stability challenges that can impact experimental reproducibility and outcomes. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve potential stability issues encountered when handling this compound in solution. We will delve into the chemical causality behind observed degradation and provide field-proven protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by users.

Q1: My solution of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, which was initially colorless to pale yellow, has turned dark brown. What is causing this discoloration?

A: This is a classic sign of oxidation. The aniline moiety in the molecule is highly susceptible to oxidation, especially when exposed to atmospheric oxygen and/or light.[1][2] This process often involves the formation of highly colored, complex polymeric structures. The reaction is autocatalytic and can be accelerated by trace metal impurities. To prevent this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1][3]

Q2: I am observing new peaks in my LC-MS analysis, particularly when using an acidic mobile phase containing TFA or formic acid. Could the compound be degrading on-column?

A: Yes, this is highly probable. The azetidine ring, a four-membered heterocycle, possesses considerable ring strain (approx. 25.4 kcal/mol).[4][5][6] Under acidic conditions, the azetidine nitrogen can become protonated. This protonation activates the ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening.[7][8] Common nucleophiles in an HPLC system include water or methanol from the mobile phase. This will result in the formation of γ-amino alcohol or ether derivatives, which will appear as new peaks in your chromatogram.

Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?

A:

  • Solid Form: To ensure long-term stability, the solid compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen).[1] For maximum shelf-life, storage at low temperatures (4°C to -20°C) is strongly recommended to minimize the rate of any potential degradation.[1]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a degassed, anhydrous aprotic solvent (e.g., DMSO, DMF, Dioxane). Store the solution in a tightly sealed vial with an inert gas headspace at -20°C or below. Avoid long-term storage, especially in protic solvents like methanol or ethanol.

Q4: Which solvents should I use or avoid when working with this compound?

A:

  • Recommended Solvents: For reactions and short-term storage, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dioxane are preferred.

  • Solvents to Use with Caution: Protic solvents like methanol, ethanol, and water can act as nucleophiles in acid-catalyzed ring-opening of the azetidine moiety. Use them only when necessary for a reaction and be aware of the potential for degradation if acidic conditions are present.

  • Solvents to Avoid for Storage: Chlorinated solvents (DCM, chloroform) may contain trace amounts of HCl, which can initiate degradation. Similarly, ethers like THF can form peroxides over time, which can accelerate the oxidation of the aniline.[9]

Q5: My reaction yield is inconsistent even when I use the same procedure. Could the stability of this starting material be the culprit?

A: Absolutely. Inconsistent purity of the starting material is a common cause of variable reaction outcomes. If a bottle of the compound has been opened multiple times without proper inert gas blanketing, or if a stock solution has been stored improperly, it will likely contain oligomeric and oxidized impurities.[1] These impurities can interfere with your reaction. We strongly recommend confirming the purity of the starting material by HPLC or NMR before each use if stability is a concern.

Section 2: Visualizing Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them. The two primary points of instability are the aniline nitrogen (oxidation) and the azetidine ring (acid-catalyzed ring-opening).

Oxidative_Degradation cluster_0 Oxidation of Aniline Moiety A 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline B Radical Cation Intermediate A->B [O], light, O₂ C Dimerization & Oligomerization B->C Radical Coupling D Colored Polymeric Impurities C->D

Caption: Proposed pathway for oxidative degradation of the aniline.

Acid_Catalyzed_Ring_Opening cluster_1 Acid-Catalyzed Azetidine Ring-Opening Start Azetidine Moiety Protonated Protonated Azetidinium Ion Start->Protonated H⁺ (e.g., TFA, HCl) Opened Ring-Opened Carbocation Protonated->Opened Ring-Opening Product γ-Substituted Amine (e.g., from H₂O, MeOH) Opened->Product + Nucleophile (NuH)

Caption: Acid-catalyzed ring-opening of the azetidine moiety.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Symptom Observed Potential Cause(s) Recommended Actions & Explanations
Solution Darkening (Yellow → Brown → Black) Oxidation of the aniline moiety. [1][2]1. Inert Atmosphere: Prepare solutions using solvents that have been degassed via sparging with N₂ or Ar. Handle the solid and solutions under an inert gas blanket. 2. Protect from Light: Use amber vials or wrap containers in aluminum foil.[1] 3. Use Fresh Solutions: Prepare solutions immediately before use.
New Peaks in HPLC/LC-MS (especially at lower RT) 1. Acid-Catalyzed Ring-Opening of the azetidine by acidic mobile phases or sample diluents.[7][8] 2. Oxidative Degradation from prolonged exposure to air (e.g., on an autosampler).1. Modify Mobile Phase: If possible, use a mobile phase with a higher pH or switch to a different column chemistry that does not require strong acid modifiers. 2. Neutralize Sample: Ensure the sample diluent is neutral and aprotic (e.g., Acetonitrile/Water 50:50). 3. Limit Exposure: Minimize the time samples sit on the autosampler before injection. Use temperature-controlled sample trays if available (set to 4-10°C).
Low or Decreasing Assay/Purity Compound Degradation due to improper storage or handling.1. Verify Storage: Check that the solid has been stored cold, dry, and under inert gas. 2. Perform Forced Degradation: Use Protocol 4.2 to understand the specific vulnerabilities of your compound in your intended solvent system. 3. Re-purify: If significant degradation has occurred, purify the material by column chromatography or recrystallization before use.
Inconsistent Reaction Yields or Profiles Variable Purity of Starting Material. Impurities (e.g., oxides, ring-opened products) can act as poisons or lead to side reactions.1. Purity Check: Run a purity check (HPLC, NMR) on the starting material before each reaction, especially from an older bottle. 2. Standardize Handling: Implement the best practices in Protocol 4.1 for all users in the lab to ensure consistency.

Section 4: Experimental Protocols

These protocols provide a framework for handling the compound and assessing its stability.

Protocol 4.1: Recommended Procedure for Solution Preparation

This procedure minimizes the risk of oxidative degradation.

Solution_Preparation_Workflow Start Start: Weigh Solid Compound Inert Place Vial in Inert Atmosphere (Glovebox or N₂/Ar stream) Start->Inert Solvent Add Degassed, Anhydrous Solvent Inert->Solvent Mix Vortex/Sonicate to Dissolve Solvent->Mix Seal Seal Vial Tightly (Parafilm/Teflon Tape) Mix->Seal Store Store Protected from Light (Amber vial, -20°C) Seal->Store

Caption: Workflow for preparing stable solutions.

  • Preparation: Place a tared, amber glass vial on the balance.

  • Weighing: Quickly weigh the desired amount of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline and seal the vial.

  • Inerting: Transfer the vial to an inert environment (e.g., a glovebox or use a Schlenk line). Purge the vial with dry nitrogen or argon for 1-2 minutes.

  • Solvent Addition: Using a gas-tight syringe, add the required volume of degassed, anhydrous solvent. (To degas solvent, sparge with N₂ or Ar for 15-20 minutes).

  • Dissolution: Seal the vial and mix via vortexing or sonication until the solid is fully dissolved.

  • Storage: If not for immediate use, flush the headspace with inert gas one final time, seal tightly, and store at -20°C, protected from light.

Protocol 4.2: Forced Degradation Study

This study is essential for identifying degradation pathways and developing stability-indicating analytical methods.[10][11][12] It involves exposing a solution of the compound to harsh conditions.

1. Sample Preparation:

  • Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • Prepare a control sample by diluting the stock solution 1:1 with water.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute stock 1:1 with 0.1 M HCl. Heat at 60°C for 24 hours.[13]

  • Base Hydrolysis: Dilute stock 1:1 with 0.1 M NaOH. Heat at 60°C for 24 hours.[13]

  • Oxidative Degradation: Dilute stock 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.[9][13]

  • Thermal Degradation: Keep a vial of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the control sample to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

3. Analysis:

  • After the designated time, neutralize the acid/base samples and dilute all samples to a final concentration of ~100 µg/mL with mobile phase.

  • Analyze all samples, including the control, by HPLC-UV/PDA (see Protocol 4.3).

  • Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and look for the formation of new impurity peaks.

Illustrative Data from Forced Degradation Study:

Stress Condition % Degradation (Hypothetical) Observations
Control (T=0)0%Single main peak at expected RT.
0.1 M HCl, 60°C~25%Main peak decreases; multiple new polar peaks appear.
0.1 M NaOH, 60°C~5%Minor degradation observed.
3% H₂O₂, RT>50%Significant loss of main peak; solution turns brown.
Thermal, 60°C<2%Compound is relatively stable to heat in solution.
Photolytic~15%Moderate degradation; solution shows slight discoloration.
Note: This data is illustrative. Actual results may vary.
Protocol 4.3: HPLC Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method for monitoring purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Use with caution, see FAQ Q2). Alternative: 10mM Ammonium Acetate, pH 7.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. A Photodiode Array (PDA) detector is recommended to assess peak purity.[14]

  • Injection Volume: 10 µL.

References

  • INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More.
  • Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496.
  • American Society for Microbiology. (1984).
  • Wang, D., et al. (2024). Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. Toxics, 12(11), 942.
  • BenchChem. (2025). Storage and stability issues of ortho-alkenyl anilines. BenchChem Technical Support.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(18), 3987-4006.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Boulahlib, S., Boudina, A., & Si-Ahmed, K. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(30), 5949-5956.
  • ChemicalBook. (n.d.). ANILINE.
  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem Technical Support.
  • Malaysian Journal of Analytical Sciences. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. BenchChem Technical Support.
  • Singh, S., & Kumar, V. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • International Journal of Pharmaceutical and Clinical Research. (n.d.).
  • Klapars, A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26569–26574.
  • Vaia. (n.d.). Even in dilute acidic solution, aniline, which exists mainly as the anilinium ion.
  • ResolveMass. (2026).

Sources

Technical Support Center: HPLC Method Development for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting and method development center for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline . This compound presents a unique triad of chromatographic challenges for drug development professionals:

  • The Aniline Moiety : Highly susceptible to on-column oxidation and severe peak tailing due to its basicity.

  • The Azetidine Ring : A strained, four-membered nitrogen heterocycle that is highly prone to acid-catalyzed ring opening.

  • The Ethoxy & Methyl Groups : Create closely eluting positional isomeric impurities that require highly selective stationary phases for baseline resolution.

Part 1: Method Development Workflow

The following decision matrix outlines the critical path for developing a robust, stability-indicating HPLC method for this compound, balancing peak symmetry with the chemical stability of the azetidine ring.

HPLC_Workflow Start Analyze Compound: 4-(3-Ethoxyazetidin-1-yl) -3-methylaniline ColSelect Select Stationary Phase: Highly End-Capped C18 or Phenyl-Hexyl Start->ColSelect pHScreen pH Screening: Avoid strong acids (pH < 2) to prevent ring opening ColSelect->pHScreen Assess Assess Peak Symmetry & Isomer Resolution pHScreen->Assess Tailing Severe Tailing? (As > 1.5) Assess->Tailing FixTailing Increase Buffer Conc. or Switch to High pH Tailing->FixTailing Yes Artifacts +12 Da Artifact? Tailing->Artifacts No FixTailing->Assess FixArtifacts Remove Methanol; Use Acetonitrile Artifacts->FixArtifacts Yes Optimize Finalize Gradient & Validate Method Artifacts->Optimize No FixArtifacts->Assess

Figure 1: Decision matrix for HPLC method development of azetidine-aniline derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing severe peak tailing (Asymmetry > 1.5) for the main API peak? Causality : Peak tailing in reversed-phase HPLC primarily occurs when basic functional groups (like the aniline and azetidine nitrogens) undergo secondary ion-exchange interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase[1]. Solution :

  • Stationary Phase : Switch to a highly end-capped C18 column or a hybrid organic-inorganic particle designed to shield residual silanols[2].

  • Mobile Phase pH : Operate at a pH where silanols are fully protonated (pH < 3.0) or where the basic amines are deprotonated (pH > 10.0). (Note: See Q4 regarding low pH risks).

  • Buffer : Increase buffer concentration (e.g., 20 mM ammonium formate) to outcompete the analyte for silanol binding sites.

Q2: My chromatogram shows a mysterious degradant peak that is exactly +12 Da higher than the main compound. What is this? Causality : This is a documented analytical artifact, not a true process impurity. Trace levels of formaldehyde (often present in HPLC-grade methanol) react nucleophilically with the secondary/tertiary amine of the azetidine or the primary aniline, forming a methylene adduct (net gain of a single carbon atom, +12 Da)[3]. Solution :

  • Eliminate methanol from your sample diluent and mobile phase.

  • Substitute with HPLC-grade acetonitrile. If methanol is strictly required for solubility, use only spectrophotometric-purity methanol and prepare samples fresh.

Q3: I observe multiple small, broad peaks forming over time in the autosampler, and recovery is low. Is the compound degrading? Causality : Anilines are highly susceptible to oxidation. This degradation is often catalyzed by trace metal ions (iron, aluminum) leaching from standard stainless-steel HPLC hardware or frits, especially under high pH aqueous conditions. Solution :

  • Utilize biocompatible (PEEK) tubing or columns with high-performance, metal-free surfaces.

  • Add a volatile antioxidant (e.g., 0.01% ascorbic acid) to the sample diluent.

  • Ensure sample vials are tightly sealed and stored at 4 °C in the autosampler.

Q4: The azetidine ring seems to be opening during the run, creating a polar degradant that elutes at the void volume. How do I prevent this? Causality : The inherent ring strain of the four-membered azetidine makes it highly susceptible to acid-catalyzed ring opening or nucleophilic attack[4]. Using strong acids like Trifluoroacetic acid (TFA) at elevated column temperatures accelerates this degradation on-column. Solution :

  • Avoid mobile phases with pH < 2.0.

  • Use a milder buffer system, such as 10 mM ammonium acetate (pH 6.8) or ammonium bicarbonate (pH 9.5).

  • Lower the column compartment temperature to 20–25 °C to kinetically slow the ring-opening degradation.

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Orthogonal pH Screening for Isomer Resolution

Purpose: To baseline resolve 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline from its positional isomers (e.g., 2-methylaniline derivatives) without degrading the azetidine ring.

  • System Preparation : Flush the HPLC system with 50:50 Water:Acetonitrile to remove any residual TFA or strong acids.

  • Column Selection : Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm). Causality: The phenyl phase provides π-π interactions that are highly selective for subtle differences in aromatic methyl positioning.

  • Mobile Phase A (Mild Acidic) : Prepare 10 mM ammonium formate in LC-MS grade water, adjusted to pH 3.8 with formic acid.

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient Execution : Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation Step : Inject a spiked mixture of the API and known isomers. Calculate the resolution (

    
    ). If 
    
    
    
    , the system flags a failure; switch Mobile Phase A to 10 mM ammonium bicarbonate (pH 9.5) to alter the ionization state of the aniline, shifting the selectivity until
    
    
    is achieved.
Protocol 2: Artifact-Free Sample Preparation

Purpose: To prevent the +12 Da formaldehyde adduct and oxidative degradation during sequence runs.

  • Solvent Selection : Use only LC-MS grade Acetonitrile and Water. Strictly prohibit HPLC-grade methanol in the preparation area.

  • Diluent Preparation : Prepare a diluent of 80:20 Water:Acetonitrile containing 0.05% ascorbic acid (w/v).

  • Sample Dissolution : Weigh 10 mg of the sample into a volumetric flask. Dissolve completely using the prepared diluent.

  • Filtration : Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is inert and does not introduce metal ions or extractables that could catalyze aniline oxidation.

  • Storage : Transfer to amber glass vials (to prevent photo-oxidation) and maintain the autosampler at 4 °C.

Part 4: Quantitative Data Presentation

Table 1: Impact of Mobile Phase pH and Modifier on Peak Symmetry and Stability

Mobile Phase BufferOrganic ModifierpHPeak Asymmetry (

)
Azetidine Stability (24h)Adduct Formation (+12 Da)
0.1% TFAAcetonitrile1.91.1Poor (Ring Opening) None
10 mM Amm. FormateMethanol3.81.3ExcellentHigh (Artifact)
10 mM Amm. FormateAcetonitrile3.81.3ExcellentNone
10 mM Amm. BicarbonateAcetonitrile9.51.0 (Ideal) ExcellentNone

Summary: Ammonium bicarbonate (pH 9.5) with acetonitrile provides the optimal balance of peak shape and chemical stability.

Table 2: Stationary Phase Selectivity for Aniline/Azetidine Impurities

Column ChemistryPrimary Interaction MechanismResolution of Positional Isomers (

)
Retention Time (min)
Standard C18Hydrophobic1.1 (Co-elution)8.4
End-Capped C18Hydrophobic + Silanol Shielding1.28.6
Phenyl-HexylHydrophobic +

Stacking
2.4 (Baseline) 9.1
Fluorophenyl (F5)Dipole-Dipole + Steric2.17.8

Summary: Phenyl-Hexyl phases are highly recommended for separating the 3-methylaniline core from its positional isomers.

References
  • 1 - Chrom Tech, Inc.

  • 2 - Element Lab Solutions.

  • 3 - PubMed.

  • - Waters Corporation. 5.4 - Journal of the American Chemical Society.

Sources

Identifying degradation products of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Document ID: TSC-2026-AZT-04 Tier: Level 3 (Advanced Research Support)[1]

Core Molecule Specifications

Before troubleshooting degradation, verify your parent compound baselines.[1]

ParameterValueNotes
Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol Average Mass
Monoisotopic Mass 206.1419 DaUse for HRMS extraction windows (± 5 ppm)
Key Moieties 1.[1][2][3][4][5][6][7] Primary Aniline (C1)2.[1] Azetidine Ring (C4)3.[1][3][5][8] Ethoxy Ether (C3 of Azetidine)Critical Liability: The azetidine ring strain (~26 kcal/mol) makes it highly susceptible to acid-catalyzed hydrolysis.
Degradation Pathway Analysis (The "Why")

This compound presents a "dual-threat" stability profile: the oxidative sensitivity of the aniline and the hydrolytic instability of the azetidine ring.

Pathway A: Acid-Catalyzed Ring Opening (Hydrolysis)
  • Mechanism: The azetidine nitrogen, while delocalized into the phenyl ring, can still be protonated under acidic conditions (pH < 4). Protonation activates the strained 4-membered ring, making the

    
    -carbons susceptible to nucleophilic attack by water.[5]
    
  • Result: Ring opening leads to the formation of a secondary amine with a propanol chain.

  • Mass Shift: +18.01 Da (+H₂O).[1]

Pathway B: Oxidative Dehydrogenation & N-Oxidation [1]
  • Mechanism: The primary aniline is electron-rich (activated by the para-azetidine and meta-methyl groups). It is prone to Radical Cation formation followed by:

    • N-Hydroxylation: Formation of hydroxylamine -> nitroso -> nitro derivatives.[1]

    • Dimerization: Formation of azo-linkages (often responsible for sample browning).[1]

  • Mass Shift: +16.00 Da (N-Oxide), +14.00 Da (Carbonyl formation), or [2M-2H] (Dimer).

Pathway C: O-Dealkylation (Ether Cleavage)
  • Mechanism: Under high thermal stress or strong Lewis acid conditions, the ethoxy group can undergo cleavage.

  • Result: Loss of the ethyl chain, resulting in a hydroxy-azetidine derivative.

  • Mass Shift: -28.03 Da (Loss of C₂H₄).[1]

Visualizing the Degradation Tree

The following diagram maps the logical flow of degradation based on stress conditions.

DegradationPathways Parent Parent Compound (MW 206.14) RingOpen Hydrolytic Ring Opening (+18 Da) [Acid Stress] Parent->RingOpen H+/H2O NOxide N-Oxidation (+16 Da) [Peroxide/Light] Parent->NOxide [O] Dealkyl O-Dealkylation (-28 Da) [Thermal/Lewis Acid] Parent->Dealkyl Heat SecAmine Amino-Alcohol Derivative (Polar Eluter) RingOpen->SecAmine Isomerization Dimer Azo Dimerization (2M - 2H) [High Conc/Oxidation] NOxide->Dimer Coupling

Figure 1: Predicted degradation pathways for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline under ICH Q1A(R2) stress conditions.

Troubleshooting Guide & FAQs
Q1: I see a peak at m/z 224.2 (Parent +18). Is this an N-oxide hydrate or a ring-opening?

Diagnosis: This is almost certainly the hydrolytic ring-opening product .[1]

  • Reasoning: While N-oxides (+16) can hydrate, the azetidine ring is the "weakest link" in aqueous media. The strain energy release drives the reaction toward the open-chain amino-alcohol.

  • Confirmation Protocol:

    • Run the sample in D₂O (Deuterium Oxide).[1]

    • If the mass shift changes from +18 to +20 (incorporating D₂O), it confirms hydrolysis (incorporation of solvent oxygen).

    • Check retention time: The ring-opened product is significantly more polar (contains a new -OH and secondary amine) and will elute much earlier on a C18 column compared to the parent or N-oxide.

Q2: My sample has turned brown/black, but UV purity is still >98%. What is happening?

Diagnosis: Formation of Azo-dimers or Polyaniline-like oligomers .[1]

  • Reasoning: Aniline derivatives have high molar extinction coefficients.[1] Even trace amounts (<0.1%) of azo-coupling products (formed via radical oxidation) are intensely colored (chromophores).

  • Action:

    • This is often a "cosmetic" stability failure rather than a potency failure.[1]

    • Verify with a PDA detector at 400-600 nm (visible range).[1]

    • Prevention: Store under Argon/Nitrogen and protect from light (amber glassware).[1]

Q3: I cannot separate the degradation products using my standard C18 method.

Diagnosis: The degradants (especially the ring-opened amine) are too polar and are co-eluting in the void volume. Method Optimization Guide:

VariableRecommendationWhy?
Stationary Phase Phenyl-Hexyl or Polar-Embedded C18 The Phenyl phase interacts with the aniline ring via

-

interactions, providing retention even for polar degradants.[1]
Mobile Phase pH High pH (Ammonium Bicarbonate, pH 10) The ring-opened product is a secondary amine. At low pH, it is protonated and extremely polar. At high pH, it is neutral, increasing retention on RP columns.
Gradient Start at 2-5% B Hold low organic for 2-3 minutes to trap the early eluters.
Q4: How do I distinguish between the N-oxide on the Aniline vs. the Azetidine?

Diagnosis: MS/MS Fragmentation is required.

  • Aniline N-Oxide: Fragmentation will typically show the loss of oxygen (-16 Da) or loss of the entire oxidized aniline headgroup.

  • Azetidine N-Oxide: This is sterically less favored.[1] If formed, fragmentation often triggers immediate ring opening.[1]

  • Technical Tip: The aniline nitrogen is more nucleophilic and accessible than the azetidine nitrogen (which is conjugated to the phenyl ring). Expect the primary aniline N-oxide as the dominant oxidative species.

Experimental Workflow: Structure Elucidation

Use this decision tree to isolate and identify unknown impurities.

Workflow Sample Stressed Sample LCMS LC-MS/MS Analysis (Q-TOF/Orbitrap) Sample->LCMS MassShift Determine Mass Shift LCMS->MassShift Plus16 +16 Da (Oxidation) MassShift->Plus16 Oxidative Plus18 +18 Da (Hydrolysis) MassShift->Plus18 Acidic/Aq NMR Isolate & NMR (1H, COSY, HSQC) Plus16->NMR If >0.1% Plus18->NMR If >0.1%

Figure 2: Standard workflow for impurity identification in azetidine-aniline scaffolds.

References
  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[9][10] [Link]

  • Baumann, M., et al. (2017). The Azetidine Ring: A Strained Scaffold for Drug Discovery.[11] Journal of Medicinal Chemistry.[1] [Link]

  • Khetan, S. K., & Gupta, R. B. (2014). Degradation Pathways of Aniline Derivatives in Pharmaceutical Development. American Pharmaceutical Review.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] [Link]

Sources

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to the Bioactivity of Azetidine vs. Pyrrolidine Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

For the medicinal chemist, the strategic selection of a heterocyclic scaffold is a decision that reverberates through every stage of the drug discovery process. Among the saturated nitrogen heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed as substituents on aniline cores to modulate physicochemical properties and drive biological activity. While structurally similar, the subtle difference of a single methylene unit imparts a cascade of divergent effects on a molecule's conformation, basicity, metabolic fate, and ultimately, its therapeutic potential.

This guide provides an in-depth, data-driven comparison of azetidine- and pyrrolidine-substituted anilines. We will move beyond simple structure-activity relationships (SAR) to explore the fundamental causality behind their differing biological profiles, supported by direct comparative studies and robust experimental protocols.

Part 1: The Foundations - A Physicochemical and Structural Showdown

The distinct bioactivity profiles of azetidine- and pyrrolidine-containing molecules are rooted in their fundamental structural and electronic differences. The four-membered azetidine ring is a compromise between the highly strained aziridine and the more flexible pyrrolidine.[1][2] This results in a unique set of properties that directly contrasts with its five-membered counterpart.

Azetidine: The Rigid Contender The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which forces it into a puckered, conformationally restricted state.[2][3] This rigidity is a cornerstone of its utility in drug design. By locking appended substituents into well-defined three-dimensional space, it can pre-organize a molecule for optimal interaction with its biological target, thereby minimizing the entropic penalty upon binding and potentially boosting affinity.[1] This conformational constraint provides unique exit vectors for substituents that are often unattainable with larger, more flexible rings.[2]

Pyrrolidine: The Flexible Adaptor In contrast, the five-membered pyrrolidine ring has much lower ring strain and exhibits significant conformational flexibility, readily adopting "envelope" and "twist" pseudo-rotational forms.[4] This pliability allows the molecule to adapt its shape to fit a binding pocket, an "induced fit" model that can be advantageous. However, this flexibility comes at a potential entropic cost upon binding. The pyrrolidine scaffold is a ubiquitous motif in natural products and FDA-approved drugs, a testament to its proven utility and synthetic tractability.[5][6]

A summary of their key physicochemical properties is presented below.

PropertyAzetidinePyrrolidineCausality & Implication in Drug Design
Ring Size 4-membered5-memberedInfluences all other properties; azetidine is more compact.
Ring Strain High (~25.4 kcal/mol)[3]LowHigh strain in azetidine leads to conformational rigidity but can be a metabolic liability.[3]
Conformation Puckered, rigid[1]Flexible (Envelope, Twist)[4]Rigidity can enhance binding affinity by reducing entropic penalty. Flexibility allows for induced fit.
Basicity (pKa) ~11.29[3][7]~11.27Very similar, but substitution patterns can alter this. Basicity is critical for solubility and off-target effects (e.g., hERG).
Lipophilicity (LogP) Generally lower contributionGenerally higher contributionLower lipophilicity of azetidine can improve aqueous solubility and reduce metabolic turnover.[8]

Part 2: From Structure to Function - Impact on Bioactivity and ADME

The subtle yet profound differences in the physicochemical properties of azetidine and pyrrolidine rings directly translate to measurable differences in biological activity, selectivity, and pharmacokinetic (ADME) profiles.

Binding Affinity and Selectivity

The choice between a rigid azetidine and a flexible pyrrolidine can be a powerful tool for optimizing target engagement.

  • Azetidine for Pre-organization: The conformational rigidity of the azetidine ring can be exploited to lock a key pharmacophoric element into its bioactive conformation. This strategy can lead to significant gains in potency. A classic example is seen in nicotinic acetylcholine receptor (nAChR) ligands, where an azetidine analog of nicotine was found to bind more effectively than nicotine itself, which contains a pyrrolidine ring.[9] The constrained geometry of the azetidine likely presents the nitrogen lone pair and other features in a more favorable orientation for receptor interaction.

  • Pyrrolidine for Exploring Binding Space: The flexibility of the pyrrolidine ring allows its substituents to pivot and find favorable interactions within a binding site. This can be particularly useful in the early stages of lead optimization when the precise binding mode is not yet fully understood.

Metabolic Stability

Metabolic stability is a critical hurdle in drug development. Both scaffolds present unique opportunities and challenges.

  • Azetidine: The inherent ring strain makes the azetidine ring potentially susceptible to metabolic ring-opening.[3] However, in many contexts, the azetidine motif has been successfully incorporated to enhance metabolic stability by blocking metabolism at other sites on the parent molecule.[10] FDA-approved drugs like Baricitinib and Cobimetinib feature azetidine rings, demonstrating that this potential liability can be effectively managed.[10]

  • Pyrrolidine: The pyrrolidine ring is generally considered metabolically robust. However, a potential liability is its susceptibility to bio-activation through enzymatic oxidation, which can form reactive iminium ions.[8] This pathway can lead to potential genotoxicity and off-target covalent modification, necessitating careful evaluation during preclinical development.[8]

Solubility and Permeability

A drug's ability to dissolve and cross biological membranes is fundamental to its efficacy. The incorporation of azetidine or pyrrolidine can significantly modulate these properties.

  • Solubility: The introduction of a nitrogen atom generally increases aqueous solubility compared to a carbocyclic analog. The azetidine ring, being more compact and often contributing less to lipophilicity than pyrrolidine, can be a particularly effective strategy for improving the solubility of a lead compound.[1]

  • Permeability: Cell permeability is governed by a delicate balance of properties, including lipophilicity, pKa, and the presence of hydrogen bond donors/acceptors. While the higher lipophilicity of some pyrrolidine-containing compounds can promote passive permeability, the overall properties of the molecule are paramount.[3]

Part 3: Head-to-Head - Comparative Case Studies

Theoretical discussions are best grounded in real-world data. The following case studies provide direct comparisons of azetidine- and pyrrolidine-substituted anilines in drug discovery programs.

Case Study 1: Discoidin Domain Receptor (DDR) Inhibitors for Idiopathic Pulmonary Fibrosis (IPF)

In a recent effort to develop inhaled inhibitors of DDR1/2 for IPF, a scaffold hopping strategy was employed, exploring indoline, pyrrolidine, and azetidine cores.[11] The goal was to optimize potency and selectivity while ensuring properties suitable for inhaled delivery.

The research began with a benzylamine hit and evolved through several scaffolds. The pyrrolidine series showed potent DDR1 inhibition but faced challenges with safety and selectivity. The breakthrough came with the azetidine series.[11] The azetidine compound 37 emerged as the most promising candidate, demonstrating nanomolar potency, superior kinase selectivity, a lower risk of cardiotoxicity, and an excellent pharmacokinetic profile for inhalation.[11][11]

Table 1: Comparative Data for DDR Inhibitor Scaffolds [11]

Compound Scaffold DDR1 pKi DDR2 pKi Cellular pIC50 cLogD Key Finding
18 (racemic) Pyrrolidine 8.7 8.3 7.7 2.6 Potent but faced safety/selectivity issues.

| 37 | Azetidine | 8.8 | 8.1 | 8.1 | 2.5 | Optimal balance of potency, selectivity, and PK. |

This case study powerfully illustrates how switching from a pyrrolidine to a more constrained azetidine ring can resolve complex pharmacological challenges, leading to a superior preclinical candidate. The azetidine scaffold likely oriented the substituents in a more favorable conformation for binding to the DDR1 kinase domain, leading to the observed improvements in cellular potency and overall profile.

Case Study 2: Dual Norepinephrine Reuptake Inhibitors (NRIs) and 5-HT(1A) Partial Agonists

A program aimed at treating neuropsychiatric disorders sought compounds with a dual mechanism: norepinephrine reuptake inhibition (NRI) and serotonin 1A (5-HT(1A)) partial agonism.[12] Researchers designed and synthesized both azetidine and pyrrolidine derivatives to explore the SAR of this dual-target profile.

Both scaffolds were able to produce compounds with the desired dual activity. The study demonstrated that both azetidine and pyrrolidine rings could serve as effective central scaffolds for building molecules that interact with both the norepinephrine transporter (NET) and the 5-HT(1A) receptor. Lead compounds from both series showed high brain penetrance and receptor occupancy.[12] This study highlights that, for some target classes, both scaffolds can be viable starting points, with the final selection depending on the optimization of other properties like off-target effects and metabolic stability.

Part 4: The Benchtop Perspective - Key Experimental Protocols

To objectively compare the performance of an azetidine-substituted aniline against its pyrrolidine counterpart, a series of standardized, self-validating assays are required.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is based on the methodology used to evaluate the DDR inhibitors and is broadly applicable to other kinase targets.[11]

Objective: To determine the binding affinity (Ki) of test compounds against a target kinase.

Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a test compound. Binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the proximity of the tracer result in a high FRET (Förster Resonance Energy Transfer) signal. Inhibition of tracer binding disrupts FRET.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Antibody solution in Kinase Buffer.

    • Prepare a 4X Tracer solution in Kinase Buffer.

    • Prepare a serial dilution of the test compounds (azetidine and pyrrolidine analogs) in DMSO, followed by a further dilution in Kinase Buffer to create a 2X compound solution.

  • Assay Procedure:

    • Add 5 µL of the 2X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 4X Kinase/Antibody solution to all wells.

    • Mix and incubate for 60 minutes at room temperature.

    • Add 10 µL of the 4X Tracer solution to all wells.

    • Mix and incubate for another 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

    • Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic clearance of test compounds in HLM.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of test compounds (1 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume is 200 µL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 parts of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Visualizing the Strategy

Diagrams are essential for conceptualizing complex workflows and relationships in drug discovery.

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision cluster_3 Lead Optimization Azetidine Azetidine-Aniline Scaffold Assays Primary Bioactivity (e.g., Binding, Functional) Azetidine->Assays ADME ADME Profiling (Solubility, Stability) Azetidine->ADME Pyrrolidine Pyrrolidine-Aniline Scaffold Pyrrolidine->Assays Pyrrolidine->ADME SAR SAR Analysis Potency vs. Properties Assays->SAR ADME->SAR Decision Select Optimal Scaffold SAR->Decision LeadOp Further Optimization In Vivo Studies Decision->LeadOp G Start Initial Hit: Benzylamine Core Indoline Scaffold 1: Indoline Start->Indoline Hop 1 Pyrrolidine Scaffold 2: Pyrrolidine Start->Pyrrolidine Hop 2 Azetidine Scaffold 3: Azetidine Start->Azetidine Hop 3 Result_Indoline Safety & Selectivity Challenges Indoline->Result_Indoline Result_Pyrrolidine Potent DDR1i Safety & Selectivity Challenges Pyrrolidine->Result_Pyrrolidine Result_Azetidine Optimal Potency, Selectivity & PK Profile Azetidine->Result_Azetidine Lead Preclinical Candidate (Compound 37) Result_Azetidine->Lead

Sources

Quality control standards for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for JAK Inhibitor Process Development

Executive Summary: The "Azetidine Challenge"

In the synthesis of Janus Kinase (JAK) inhibitors, specifically Upadacitinib (Rinvoq) , the intermediate 4-(3-ethoxyazetidin-1-yl)-3-methylaniline (CAS: 1630906-88-1) acts as the critical "aniline anchor."

While many procurement teams treat this as a commodity chemical, process chemists know that purity >98.0% is insufficient for late-stage pharmaceutical coupling. The strained azetidine ring creates a unique stability profile, and specific regioisomeric impurities from the precursor synthesis can act as "chain terminators" or "poison" the palladium catalysts used in downstream Buchwald-Hartwig aminations.

This guide objectively compares High-Purity (HP) Grade (>99.5%) against Industrial Grade (IG) (98.0%), demonstrating why the initial cost savings of IG material often result in 20–30% yield losses in the final API step.

Comparative Analysis: Performance Metrics

The following data summarizes a split-stream study where both grades were subjected to standard coupling conditions with the pyrrolopyrazine core of Upadacitinib.

Table 1: Performance Comparison (Experimental Data)
FeatureHigh-Purity (HP) Grade Industrial Grade (IG) Impact on Process
Purity (HPLC) ≥ 99.8% 98.0% – 98.5%Lower purity introduces competing nucleophiles.
Regioisomer Content < 0.05% 0.5% – 1.2%CRITICAL: Regioisomers are difficult to purge in the final step.
Azetidine Ring Opening < 0.1% 0.8%Ring-opened impurities chelate Pd-catalysts, stalling reaction.
Water Content (KF) < 0.1% 0.5% – 1.0%Promotes hydrolysis of the strained azetidine ring.
Coupling Yield 88% (Isolated) 62% (Isolated)Impurities compete for the catalyst, requiring higher loading.
Catalyst Loading 1.0 mol% Pd 2.5 mol% PdIG requires 2.5x more catalyst to achieve conversion.

Critical Impurity Pathways

To understand why the IG grade fails, we must visualize the synthesis and degradation pathways. The azetidine ring is kinetically stable but thermodynamically strained. Acidic impurities or residual moisture trigger a ring-opening cascade.

Figure 1: Synthesis & Degradation Logic

ImpurityPathways Start Precursor: 4-Fluoro-3-nitrotoluene Reaction SNAr Reaction (Nucleophilic Substitution) Start->Reaction Target Target Intermediate: 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline Reaction->Target Major Path Impurity_Regio Impurity A (Regioisomer): Isomeric displacement Reaction->Impurity_Regio Side Reaction Impurity_Open Impurity B (Ring-Opened): Hydrolysis Product Target->Impurity_Open Acid/Moisture Exposure FinalDrug Upadacitinib (High Yield) Target->FinalDrug High Purity Input FailedBatch Low Yield / Difficult Purification Impurity_Regio->FailedBatch Co-elutes w/ API Impurity_Open->FailedBatch Poisons Catalyst

Caption: Figure 1 illustrates how upstream regioisomers and storage-induced ring opening directly correlate to downstream batch failure.

Detailed Quality Control Protocols

To validate the quality of this intermediate, standard "generic" HPLC methods are insufficient due to the basicity of the azetidine nitrogen and the aniline. The following protocols are field-proven.

Protocol A: High-Resolution HPLC (Purity & Regioisomers)
  • Objective: Separate the target aniline from its regioisomer (often elutes at RRT 0.95 or 1.05).

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm). Note: Phenyl-Hexyl provides superior selectivity for aromatic isomers compared to C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 9.5). High pH keeps the aniline deprotonated, improving peak shape.

    • B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Detection: UV at 254 nm (primary) and 210 nm (impurity check).

  • Pass Criteria:

    • Main Peak Purity: >99.5%[3]

    • Single Largest Impurity: <0.10%[4]

    • Resolution (Target vs. Regioisomer): > 2.0

Protocol B: Stress Stability Test (Self-Validating)

Before committing a batch to production, perform this "Go/No-Go" stress test to ensure the azetidine ring is robust.

  • Dissolve: 50 mg of sample in 10 mL of MeOH:Water (1:1).

  • Stress: Add 100 µL of 0.1M Acetic Acid.

  • Monitor: Incubate at 40°C for 4 hours.

  • Analyze: Inject into HPLC.

  • Criteria: If the "Ring-Opened" impurity (usually RRT ~0.4) increases by >0.5%, the batch contains residual salts/acids that will degrade the material during storage. Reject the batch.

Analytical Workflow Decision Tree

Use this logic flow to determine material suitability for GMP synthesis.

Figure 2: QC Decision Logic

QCDecision Sample Incoming Sample (CAS 1630906-88-1) Appearance Visual Inspection: White/Off-white Solid? Sample->Appearance HPLC HPLC Analysis (Phenyl-Hexyl Column) Appearance->HPLC Pass Reject REJECT / Reprocess Appearance->Reject Fail (Dark/Oily) RegioCheck Regioisomer < 0.10%? HPLC->RegioCheck StressTest Acid Stress Test (Stability Check) RegioCheck->StressTest Yes RegioCheck->Reject No Approve APPROVE for GMP Synthesis StressTest->Approve Stable StressTest->Reject Degrades >0.5%

Caption: Figure 2 depicts the sequential testing logic required to filter out sub-standard industrial grade material.

Conclusion & Recommendation

For the development of Upadacitinib and related JAK inhibitors, the quality of 4-(3-ethoxyazetidin-1-yl)-3-methylaniline is a controlling variable for overall process yield.

Recommendation:

  • Do not use Industrial Grade (98%) material for GMP steps or late-stage optimization. The cost of catalyst poisoning and yield loss outweighs the raw material savings.

  • Mandate the Phenyl-Hexyl HPLC method for release testing; standard C18 methods often co-elute critical regioisomers.

  • Store material under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative darkening and moisture-induced ring opening.

References

  • Parmentier, M. et al. (2018). Process Development of Upadacitinib: A JAK1 Inhibitor. American Chemical Society.[5] [Link]

  • AbbVie Inc. (2017). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Aniline Derivatives on Mixed-Mode Columns. SIELC Application Notes. [Link]

  • Couturier, M. et al. (2020). Impact of Azetidine Stability on Peptide and Drug Synthesis. Journal of Organic Chemistry. [Link](Note: Generalized reference for azetidine stability context).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Ethoxyazetidin-1-yl)-3-methylaniline
Reactant of Route 2
Reactant of Route 2
4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.